Product packaging for Roxindole(Cat. No.:CAS No. 112192-04-8)

Roxindole

Cat. No.: B1679591
CAS No.: 112192-04-8
M. Wt: 346.5 g/mol
InChI Key: HGEYJZMMUGWEOT-UHFFFAOYSA-N
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Description

Roxindole is a member of indoles. It has a role as an alpha-adrenergic antagonist and a serotonergic drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O B1679591 Roxindole CAS No. 112192-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYJZMMUGWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate)
Record name Roxindole [INN]
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DSSTOX Substance ID

DTXSID5043895
Record name Roxindole
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112192-04-8
Record name Roxindole
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URL https://commonchemistry.cas.org/detail?cas_rn=112192-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxindole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Roxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxindole is an indole-derivative compound initially investigated for schizophrenia, which later demonstrated potent antidepressant and anxiolytic properties. Its complex pharmacodynamic profile is characterized by a multi-target engagement, primarily involving dopamine and serotonin receptor systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its receptor binding affinities, functional activities, and the resultant intracellular signaling cascades. The information is presented through structured data tables and detailed signaling pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Receptor Binding Profile

This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. The affinities of this compound for key human receptors are summarized in Table 1.

Receptor SubtypepKᵢ (mean)Kᵢ (nM)Reference
Serotonin Receptors
5-HT₁ₐ9.420.38[1][2][3]
5-HT₁ₙ7.0589.13[1]
5-HT₁ₒ6.001000[1]
Dopamine Receptors
D₂8.552.82[1][2][3]
D₃8.931.17[1][2][3]
D₄8.235.89[1][2][3]

Note: pKᵢ is the negative logarithm of the molar Kᵢ value. Kᵢ values are calculated from the reported pKᵢ values.

Pharmacodynamics and Functional Activity

This compound's mechanism of action is not only defined by its binding affinity but also by its functional effect at the receptor. It acts as a partial agonist at several key receptors, meaning it elicits a submaximal response compared to the endogenous full agonist. Additionally, it functions as a potent serotonin reuptake inhibitor.

Dopamine Receptor Activity

At the dopamine D₂ receptor, this compound acts as a partial agonist with a preference for presynaptic autoreceptors.[2][4] This selectivity for autoreceptors leads to a reduction in dopamine synthesis and release, a mechanism initially thought to be beneficial for treating schizophrenia.[5][6] However, its activity at postsynaptic D₂ receptors is weak.[1] In functional assays, it potently blocks dopamine-stimulated [³⁵S]GTPγS binding at human D₂ receptors.[1] At D₃ and D₄ receptors, this compound also behaves as a partial agonist.[1]

Serotonin Receptor Activity

This compound is a high-affinity partial agonist at the 5-HT₁ₐ receptor.[1] This agonism at 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus is a hallmark of many anxiolytic and antidepressant drugs. It also exhibits weak partial agonism at 5-HT₁ₙ and 5-HT₁ₒ receptors.[1] Furthermore, some studies suggest this compound has 5-HT₂ₐ receptor antagonist properties.[7]

Serotonin Reuptake Inhibition

In addition to its direct receptor activity, this compound is a potent inhibitor of the serotonin transporter (SERT), with an IC₅₀ value of 1.4 nM.[2] This action increases the synaptic concentration of serotonin, contributing significantly to its antidepressant effects.[5][8][9]

The functional activity of this compound at various receptors has been determined using [³⁵S]GTPγS binding assays, which measure G-protein activation following receptor stimulation. The results are summarized in Table 2.

ReceptorFunctional ActivitypEC₅₀Eₘₐₓ (% of Full Agonist)Reference
Dopamine Receptors
D₂Weak Partial Agonist / Antagonist7.8810.5% (vs. Dopamine)[1]
D₃Partial Agonist9.2330.0% (vs. Dopamine)[1]
D₄Partial Agonist7.6935.1% (vs. Dopamine)[1]
Serotonin Receptors
5-HT₁ₐPartial Agonist-59.6% (vs. 5-HT)[1]
5-HT₁ₙWeak Partial Agonist-27.1% (vs. 5-HT)[1]
5-HT₁ₒWeak Partial Agonist-13.7% (vs. 5-HT)[1]

Note: pEC₅₀ is the negative logarithm of the molar EC₅₀ value, which is the concentration giving 50% of the maximal response. Eₘₐₓ is the maximum observed effect.

Signaling Pathways

The binding of this compound to its target receptors initiates downstream intracellular signaling cascades. The primary pathways are mediated by G-protein coupled receptors (GPCRs), specifically the Gαi/o family.

Dopamine D₂/D₃/D₄ Receptor Signaling

Dopamine D₂, D₃, and D₄ receptors are coupled to the Gαi/o protein. As a partial agonist, this compound's binding to these receptors leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently affects the activity of Protein Kinase A (PKA) and downstream signaling events. The preferential action of this compound at presynaptic D₂ autoreceptors is crucial, as it provides a negative feedback mechanism on dopamine synthesis and release.

G_alpha_i_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor D₂/D₃/D₄ Receptor This compound->Receptor Partial Agonism G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Figure 1. this compound's Gαi/o-coupled signaling pathway at D₂/D₃/D₄ receptors.

Serotonin 5-HT₁ₐ Receptor Signaling

Similar to the D₂-like receptors, the 5-HT₁ₐ receptor is also coupled to the Gαi/o protein. As a partial agonist, this compound's binding to 5-HT₁ₐ receptors also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action, particularly at presynaptic autoreceptors in the raphe nuclei, reduces the firing rate of serotonergic neurons, a key mechanism for anxiolytic and antidepressant effects.

G_alpha_i_signaling_5HT1A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT₁ₐ Receptor This compound->Receptor Partial Agonism G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., neuronal firing) PKA->Downstream Modulates binding_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare reaction mixture: - Cell membranes - Radioligand - Buffer add_rox Add increasing concentrations of this compound prep->add_rox incubate Incubate to reach equilibrium add_rox->incubate filtrate Rapid filtration to separate bound/unbound incubate->filtrate count Quantify radioactivity (Scintillation counting) filtrate->count analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) count->analyze

References

A Technical Examination of Roxindole's Affinity and Functional Activity at Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Roxindole's binding affinity and functional activity at human dopamine D2 and D3 receptors. The information is compiled from peer-reviewed pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Receptor Interaction

This compound's interaction with dopamine D2 and D3 receptors has been characterized through in-vitro assays using recombinant human receptors. The data reveals that this compound is a high-affinity ligand at both receptor subtypes, with a notable preference for the D3 receptor.

1.1. Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), or its logarithmic transformation (pKi). A higher pKi value indicates a stronger binding affinity. Studies show this compound exhibits high affinity for both human D2 (short isoform) and D3 receptors.

Table 1: this compound Binding Affinity at Human Dopamine Receptors

Receptor Subtype pKi Value
Dopamine D3 8.93
Dopamine D2 (short) 8.55

Data derived from radioligand binding assays using recombinant human receptors.

1.2. Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). For G-protein coupled receptors like the D2 and D3 subtypes, [³⁵S]GTPγS binding assays are commonly employed to measure the extent of G-protein activation upon ligand binding.

This compound demonstrates distinct functional profiles at D2 and D3 receptors. It is significantly more potent and efficacious at the D3 receptor, where it acts as a partial agonist. In contrast, its activity at the D2 receptor is that of a very weak partial agonist, and it can also act as a potent antagonist, blocking dopamine-stimulated activity.

Table 2: this compound Functional Activity at Human Dopamine Receptors

Receptor Subtype Parameter Value Notes
Dopamine D3 pEC₅₀ 9.23 Potency for stimulating [³⁵S]GTPγS binding.
Eₘₐₓ 30.0% Efficacy relative to dopamine (100%). Indicates partial agonism.
Dopamine D2 pEC₅₀ 7.88 Potency for stimulating [³⁵S]GTPγS binding.
Eₘₐₓ 10.5% Efficacy relative to dopamine (100%). Indicates very weak partial agonism.
pKₑ 9.05 Antagonist potency against dopamine-stimulated [³⁵S]GTPγS binding.

Data derived from [³⁵S]GTPγS binding assays using recombinant human receptors.

Experimental Protocols

The quantitative data presented above are derived from two primary types of in-vitro pharmacological assays: radioligand binding assays and [³⁵S]GTPγS functional assays.

2.1. Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Receptor Source : Cell membranes are prepared from a stable cell line (e.g., CHO or HEK cells) that has been genetically engineered to express a high density of the specific human dopamine receptor subtype (D2 or D3).

  • Radioligand : A high-affinity radiolabeled antagonist, such as [³H]spiperone, is used at a fixed concentration, typically at or below its dissociation constant (Kd).

  • Assay Procedure :

    • Incubation : Receptor membranes are incubated in a buffered solution with the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Equilibrium : The mixture is incubated for a sufficient period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

    • Separation : The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes.

    • Quantification : The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes (e.g., from CHO/HEK cells) A1 Incubate Membranes, Radioligand & this compound P1->A1 P2 Prepare Radioligand Solution (e.g., [3H]spiperone) P2->A1 P3 Prepare Serial Dilutions of this compound P3->A1 A2 Rapid Filtration (Separates Bound from Free) A1->A2 A3 Wash Filters A2->A3 A4 Scintillation Counting (Measures Radioactivity) A3->A4 D1 Calculate IC50 A4->D1 D2 Convert to Ki using Cheng-Prusoff Equation D1->D2

Workflow for a Radioligand Displacement Binding Assay.

2.2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the accumulation and quantification of this activated state.

  • Reagents : In addition to the receptor membranes and test compound, this assay includes [³⁵S]GTPγS and guanosine diphosphate (GDP).

  • Assay Procedure :

    • Pre-incubation : Receptor membranes are often pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Incubation : The membranes are then incubated with varying concentrations of the agonist (this compound), a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.

    • Termination & Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound, typically by rapid filtration as described for the binding assay.

    • Quantification : The amount of [³⁵S]GTPγS bound to the G-proteins (which are trapped on the filter with the membranes) is measured by scintillation counting.

  • Data Analysis : The data are plotted as radioactivity versus agonist concentration. Non-linear regression is used to determine the EC₅₀ (concentration producing 50% of the maximal effect) and the Eₘₐₓ (maximal effect). The Eₘₐₓ is often expressed as a percentage of the response produced by a reference full agonist, such as dopamine. For antagonist testing, membranes are incubated with a fixed concentration of an agonist (e.g., dopamine), the radiolabel, and varying concentrations of the antagonist (this compound).

Signaling Pathways of D2 and D3 Receptors

Both dopamine D2 and D3 receptors belong to the D2-like family of receptors. They are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o family of G-proteins. Activation of these receptors by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

  • Mechanism of Action :

    • Agonist Binding : Binding of an agonist (like dopamine or a partial agonist like this compound) to the D2/D3 receptor induces a conformational change.

    • G-Protein Activation : This change facilitates the interaction of the receptor with its cognate Gαi/o protein. The G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

    • Effector Modulation :

      • The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).

      • Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

      • The dissociated Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

This canonical pathway ultimately results in a reduction of neuronal excitability.

G Ligand This compound (Agonist) Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds G_protein Gαi/oβγ (Inactive) Receptor->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP      ATP ATP ATP->AC Downstream Modulation of Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream Regulates

Canonical Gαi/o Signaling Pathway for D2/D3 Receptors.

Summary and Conclusion

The available in-vitro data provide a clear pharmacological profile for this compound at dopamine D2 and D3 receptors.

  • High Affinity : this compound binds with high affinity to both D2 and D3 receptors, showing a slight preference for the D3 subtype.

  • Divergent Functional Profile : It functions as a partial agonist at the D3 receptor while acting as a very weak partial agonist and potent antagonist at the D2 receptor.

  • Potency : this compound is over 20-fold more potent in activating D3 receptors compared to D2 receptors.

This distinct profile, characterized by potent D3 partial agonism coupled with D2 antagonism, is fundamental to its mechanism of action and differentiates it from other dopaminergic agents. These characteristics are critical for professionals in drug development and neuroscience research to consider when investigating its therapeutic potential and designing future studies.

The Pharmacological Profile of Roxindole: A Potential Antidepressant for the Future

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Roxindole, a compound initially investigated for schizophrenia, has demonstrated a compelling pharmacological profile that suggests significant potential as a rapid-acting antidepressant. This technical guide provides an in-depth analysis of this compound's mechanism of action, receptor binding affinities, functional activities, and preclinical and clinical evidence supporting its antidepressant effects. Through a detailed examination of its interactions with key dopamine and serotonin receptors, this whitepaper elucidates the multifaceted nature of this compound's pharmacology, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments. The development of novel antidepressants with distinct mechanisms of action and a faster onset of therapeutic effects is a critical unmet need. This compound (EMD-49980) has emerged as a promising candidate due to its unique pharmacological profile, which combines potent activity at dopamine D2-like and serotonin 5-HT1A receptors with an influence on serotonin reuptake. This dual action on both the dopaminergic and serotonergic systems may underlie its observed rapid antidepressant and anxiolytic effects in clinical settings.[1]

Pharmacological Profile

This compound's potential as an antidepressant stems from its complex and nuanced interactions with multiple neurotransmitter systems. Its primary pharmacological characteristics include potent dopamine D2-like receptor agonism, high-affinity 5-HT1A receptor agonism, and inhibition of serotonin reuptake.[1][2][3]

Receptor Binding Affinity

This compound exhibits a high affinity for several key receptors implicated in the pathophysiology of depression. The following table summarizes its binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) for human recombinant receptors. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKiReference
Dopamine Receptors
D₂ (short isoform)8.55[4]
D₃8.93[4]
D₄ (4-repeat isoform)8.23[4]
Serotonin Receptors
5-HT₁A9.42[4]
5-HT₁B6.00[4]
5-HT₁D7.05[4]

Table 1: Receptor Binding Affinities of this compound.[4]

Functional Activity

This compound's functional activity at these receptors is characterized by partial agonism, which contributes to its modulatory effects on neurotransmission. The table below details its potency (pEC₅₀) and intrinsic efficacy (Emax) in functional assays, such as [³⁵S]GTPγS binding assays.

Receptor SubtypeFunctional AssaypEC₅₀Emax (%)Reference
Dopamine Receptors [³⁵S]GTPγS Binding
D₂7.8810.5 (vs. Dopamine)[4]
D₃9.2330.0 (vs. Dopamine)[4]
D₄7.6935.1 (vs. Dopamine)[4]
Serotonin Receptors [³⁵S]GTPγS Binding
5-HT₁A-59.6 (vs. 5-HT)[4]
5-HT₁B-27.1 (vs. 5-HT)[4]
5-HT₁D-13.7 (vs. 5-HT)[4]

Table 2: Functional Activity of this compound.[4]

Notably, this compound displays a more than 20-fold greater potency at D₃ receptors compared to D₂ and D₄ receptors in functional assays.[4] At the D₂ receptor, it acts as a weak partial agonist, which may contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5][6] Its potent partial agonism at 5-HT₁A receptors is a key feature shared with some anxiolytic and antidepressant drugs.[1][2][3]

Signaling Pathways and Experimental Workflows

Dopamine D₂/D₃ Receptor Signaling Pathway

This compound's agonism at D₂ and D₃ receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be a key mechanism in modulating neuronal excitability.

D2_D3_Signaling This compound This compound D2R_D3R Dopamine D2/D3 Receptor This compound->D2R_D3R Agonist G_protein Gαi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Phosphorylation of downstream targets

Dopamine D₂/D₃ Receptor Signaling Pathway of this compound.
Serotonin 5-HT₁A Receptor Signaling Pathway

Similar to its action on dopamine receptors, this compound's agonism at 5-HT₁A receptors, also coupled to Gαi/o proteins, results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This pathway is strongly implicated in the anxiolytic and antidepressant effects of many therapeutic agents.

Serotonin 5-HT₁A Receptor Signaling Pathway of this compound.
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of this compound for various receptors, a competitive radioligand binding assay is employed. This workflow illustrates the key steps in this experimental protocol.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, & this compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Roxindole_Prep This compound Serial Dilutions Roxindole_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the affinity (Ki) of this compound for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₁B, 5-HT₁D) receptors.

  • Materials:

    • Cell membranes expressing the human recombinant receptor of interest.

    • Radioligand specific for the receptor (e.g., [³H]spiperone for D₂ receptors).

    • This compound hydrochloride.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of this compound in a 96-well plate.

    • Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays
  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound as an agonist at dopamine and serotonin receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [³⁵S]GTPγS.

    • Guanosine diphosphate (GDP).

    • This compound hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state.

    • The membranes are then incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

    • The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed and the bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) and the maximal response (Emax) relative to a full agonist are determined by non-linear regression analysis.

In Vivo Antidepressant-like Activity: Forced Swim Test
  • Objective: To assess the antidepressant-like effects of this compound in rodents.

  • Animals: Male mice or rats.

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Animals are administered this compound or a vehicle control at a specified time before the test.

    • Each animal is placed individually into the water-filled cylinder for a 6-minute session.

    • The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the session is recorded.

  • Data Analysis: The immobility time of the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Clinical Evidence

An open-label clinical trial involving 12 in-patients with major depressive episodes treated with a fixed daily dose of 15 mg of this compound for 28 days demonstrated its potential antidepressant efficacy. A significant reduction in the Hamilton Depression Rating Scale (HAMD-17) total scores of at least 50% was observed in 8 of the 12 patients after four weeks.[1] The mean reduction in HAMD-17 scores for all patients was 56%.[1] Notably, half of the patients achieved complete psychopathological remission (HAMD-17 score < 8).[1] A remarkable feature of this compound treatment was its rapid onset of action, with seven of the eight responders showing significant improvement within the first two weeks, and four patients becoming nearly asymptomatic within one week.[1]

Conclusion

This compound presents a unique and promising pharmacological profile for the treatment of major depressive disorder. Its multifaceted mechanism of action, characterized by a combination of dopamine D₂/D₃ receptor partial agonism, potent 5-HT₁A receptor partial agonism, and serotonin reuptake inhibition, distinguishes it from currently available antidepressants. The preclinical and preliminary clinical data suggest that this compound may offer a rapid onset of antidepressant effects with a favorable side-effect profile. Further rigorous, double-blind, controlled clinical trials are warranted to fully elucidate the therapeutic potential of this compound as a novel antidepressant. The detailed pharmacological data and experimental methodologies provided in this whitepaper serve as a valuable resource for guiding future research and development efforts in this important area of neuropsychopharmacology.

References

The history and initial development of Roxindole (EMD-49980).

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Initial Development of Roxindole (EMD-49980)

Introduction and Developmental History

This compound, with the developmental code name EMD-49980, is a psychoactive compound of the indolylbutyl-piperidine class developed by Merck KGaA.[1][2] Its initial development in the late 1980s and early 1990s targeted schizophrenia, based on its potent activity at dopamine D2-like receptors.[3][4] Early open-label clinical studies in schizophrenic patients revealed only modest antipsychotic efficacy.[3] However, these trials unexpectedly discovered that this compound produced significant and rapid antidepressant and anxiolytic effects.[3]

This pivotal finding led to a strategic shift in its clinical development, with subsequent research focusing on its potential as a treatment for major depression.[3][5] Further investigations also explored its therapeutic utility in Parkinson's disease and for treating prolactinoma.[1][3] Despite these efforts and promising early results in depression, this compound has never been commercially marketed.[1] A modified, high-yield synthetic route for its preparation was later described, highlighting the key step of a phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole.[6]

Pharmacological Profile

This compound possesses a complex multi-target pharmacology, acting as a potent agonist at dopamine autoreceptors while also engaging with multiple serotonin receptor subtypes and the serotonin transporter.[4][7] This profile distinguishes it from typical antipsychotics and antidepressants.

Receptor Binding Affinity

This compound demonstrates high affinity for human dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor. Its affinity is moderate for the 5-HT1D receptor and low for the 5-HT1B receptor.[8]

Receptor Subtype (human, recombinant)pKiKi (nM)Reference
Dopamine D2 (short isoform)8.552.82[1][8]
Dopamine D38.931.17[1][8]
Dopamine D4 (4-repeat isoform)8.235.89[1][8]
Serotonin 5-HT1A9.420.380[1][8]
Serotonin 5-HT1B6.00-[8]
Serotonin 5-HT1D7.05-[8]
Functional Activity

Functionally, this compound acts as a partial agonist at D2, D3, D4, and 5-HT1A receptors, with a notable preference for presynaptic D2 autoreceptors.[1][4] It is also a potent serotonin reuptake inhibitor.[1][7] In functional assays, it was found to be over 20-fold more potent at stimulating D3 receptors compared to D2 or D4 receptors.[8]

Receptor/Transporter (human)AssayActivitypEC50Emax (% vs. Dopamine/5-HT)Reference
Dopamine D2[35S]GTPγS BindingWeak Partial Agonist7.8810.5%[8]
Dopamine D3[35S]GTPγS BindingPartial Agonist9.2330.0%[8]
Dopamine D4[35S]GTPγS BindingPartial Agonist7.6935.1%[8]
Serotonin 5-HT1A[35S]GTPγS BindingPartial Agonist-59.6%[8]
Serotonin Transporter (SERT)Reuptake AssayInhibitor-IC50 = 1.4 nM[1]

Key Preclinical Studies & Methodologies

A series of preclinical behavioral and biochemical studies in rodents established this compound's unique pharmacological profile, indicating a departure from classical antipsychotics.

Dopaminergic Activity Models

Studies confirmed this compound's efficacy in models sensitive to dopamine antagonism but also highlighted its lack of extrapyramidal side effects, a common issue with typical antipsychotics.[9]

Experimental ModelSpeciesEffectED50 (s.c.)Reference
Apomorphine-induced ClimbingMiceInhibition1.4 mg/kg[2][4]
Apomorphine-induced StereotypyRatsInhibition0.65 mg/kg[2][4]
Conditioned Avoidance ResponseRatsInhibition1.5 mg/kg[2][4]
Haloperidol-induced CatalepsyRatsAntagonism-[9]
Experimental Protocols
  • Receptor Binding Assays (Generic Protocol):

    • Source: Membranes from CHO cells stably expressing recombinant human receptor subtypes (D2S, D3, D4.4, 5-HT1A, 5-HT1B, 5-HT1D) were used.[8]

    • Radioligand: Specific radioligands (e.g., [3H]spiperone for D2/D3/D4, [3H]8-OH-DPAT for 5-HT1A) were used at concentrations near their Kd values.

    • Incubation: Membranes were incubated with the radioligand and various concentrations of this compound in an appropriate buffer.

    • Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

    • Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.

    • Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[8]

  • [35S]GTPγS Functional Binding Assay:

    • Principle: This assay measures G-protein activation following receptor agonism.

    • Procedure: Cell membranes expressing the receptor of interest were incubated with GDP, varying concentrations of this compound, and [35S]GTPγS.[8]

    • Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS was measured by scintillation counting after filtration.[8]

    • Analysis: Data were analyzed to determine Emax (maximal effect relative to a full agonist like dopamine or serotonin) and EC50 (concentration for 50% of maximal effect) values.[8]

  • Apomorphine-Induced Climbing in Mice:

    • Animals: Male Albino Swiss mice were used.[9]

    • Procedure: Mice were pre-treated with this compound (subcutaneous injection). After a set time, they were challenged with apomorphine, a dopamine agonist that induces climbing behavior.

    • Scoring: The climbing behavior was observed and scored by a trained observer blind to the treatment conditions.

    • Endpoint: The ED50, the dose of this compound required to inhibit the climbing response by 50%, was calculated.[2][4]

Initial Clinical Development

This compound's clinical journey was marked by a significant redirection based on emergent findings.

Schizophrenia Trials

Initial open-label trials were conducted in patients with schizophrenia.[3] While the drug was well-tolerated, it showed only modest efficacy in treating both positive and negative symptoms of the disorder.[3][7]

  • Experimental Protocol (Open-Label Study):

    • Population: A small cohort of inpatients diagnosed with schizophrenia (e.g., 15 patients).[7]

    • Treatment: Patients were treated with this compound for a fixed duration, typically 28 days.[5][7]

    • Dosage: A fixed daily dose (e.g., 15 mg/day) was administered.[5]

    • Assessments: Psychopathological status was evaluated at baseline and at regular intervals using standardized scales like the Brief Psychiatric Rating Scale (BPRS). Neuroendocrinological profiles (e.g., prolactin, TSH, GH levels) were also assessed.[7]

    • Outcome: The primary outcome was the change in psychiatric rating scale scores from baseline to the end of treatment.

Repurposing for Major Depression

The antidepressant effects observed in schizophrenia trials prompted new studies focused on major depression. An open clinical trial involving 12 inpatients with major depression (DSM-III-R criteria) was conducted.[5]

  • Results: After 4 weeks of treatment with 15 mg/day of this compound, 8 out of 12 patients showed a significant response, defined as at least a 50% reduction in their Hamilton Depression Rating Scale (HAMD-17) scores.[5] Notably, the onset of action was rapid, with several responders improving within the first week of treatment.[5]

Visualizations

This compound's Primary Signaling Interactions

Roxindole_Signaling cluster_DA Dopamine System cluster_5HT Serotonin System D2 D2 Receptor D3 D3 Receptor D4 D4 Receptor S1A 5-HT1A Receptor SERT SERT Rox This compound (EMD-49980) Rox->D2 Partial Agonist (Autoreceptor Selective) Rox->D3 Partial Agonist Rox->D4 Partial Agonist Rox->S1A Partial Agonist Rox->SERT Inhibitor

Caption: Primary molecular targets and mechanisms of action for this compound.

Initial Development and Repurposing Workflow

Roxindole_Development cluster_workflow This compound (EMD-49980) Development Timeline Discovery Discovery & Synthesis (Merck KGaA) Preclinical Preclinical Profiling (DA Autoreceptor Agonist, 5-HT Activity) Discovery->Preclinical Schizo_Trials Phase I/II Trials for Schizophrenia Preclinical->Schizo_Trials Modest_Efficacy Result: Modest Antipsychotic Efficacy Schizo_Trials->Modest_Efficacy Unexpected_Finding Unexpected Finding: Potent Antidepressant & Anxiolytic Effects Modest_Efficacy->Unexpected_Finding Observation Depression_Trials Repurposing: Open-Label Trials for Major Depression Unexpected_Finding->Depression_Trials Strategic Shift Positive_Results Result: Rapid & Potent Antidepressant Action Depression_Trials->Positive_Results

References

In vitro binding profile of Roxindole at various receptors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding and functional profile of Roxindole, a compound with significant interactions at various dopamine and serotonin receptors. The data presented herein is intended to support further research and drug development efforts by providing a detailed summary of its receptor pharmacology.

Quantitative Binding and Functional Data

The following tables summarize the in vitro binding affinities (pKi) and functional potencies (pEC50) and efficacies (Emax) of this compound at key human dopamine and serotonin receptors. The data is compiled from radioligand binding and [³⁵S]GTPγS functional assays.

Table 1: Dopamine Receptor Binding and Functional Profile of this compound
ReceptorpKipEC50Emax (%)Reference Compound
Dopamine D2 (short isoform) 8.557.8810.5Dopamine
Dopamine D3 8.939.2330.0Dopamine
Dopamine D4 (4-repeat isoform) 8.237.6935.1Dopamine

pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote stronger binding affinity. pEC50 values represent the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of this compound in functional assays. Higher pEC50 values denote greater potency. Emax values represent the maximal efficacy of this compound relative to the reference agonist (Dopamine = 100%).

Table 2: Serotonin Receptor Binding and Functional Profile of this compound
ReceptorpKipEC50Emax (%)Reference Compound
Serotonin 5-HT1A 9.42-59.65-HT
Serotonin 5-HT1B 6.00-27.15-HT
Serotonin 5-HT1D 7.05-13.75-HT

pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote stronger binding affinity. Emax values represent the maximal efficacy of this compound relative to the reference agonist (5-HT = 100%). pEC50 data was not available in the cited literature for these receptors.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's in vitro binding and functional profile.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[1][2][3][4][5] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competitive, unlabeled compound (in this case, this compound).

Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) to create a membrane preparation.

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

Competition Binding Assay:

  • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • The incubation is carried out in a specific assay buffer at a defined temperature and for a sufficient duration to reach equilibrium.

  • Non-specific binding is determined by including a high concentration of a known, unlabeled ligand for the receptor in a parallel set of incubations.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate IC50 & Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assays

[³⁵S]GTPγS binding assays are functional assays used to measure the activation of G-protein coupled receptors (GPCRs).[7][8][9][10][11] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

Assay Protocol:

  • Membrane preparations expressing the receptor of interest are incubated in an assay buffer containing GDP.

  • The test compound (this compound) is added at various concentrations and pre-incubated with the membranes.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The incubation is carried out at a specific temperature for a defined period.

  • Basal activity is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data is analyzed to determine the EC50 and Emax values for the test compound.

Signaling Pathways

The receptors for which this compound shows significant affinity are primarily coupled to the Gαi/o family of G-proteins.[12][13] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14][15][16] Additionally, the βγ subunits of the dissociated G-protein can modulate the activity of other effectors, such as ion channels and various kinases.

Dopamine D2/D3/D4 Receptor Signaling

D2_like_Signaling Dopamine D2/D3/D4 Receptor Signaling Pathway This compound This compound D2_D3_D4 D2/D3/D4 Receptor This compound->D2_D3_D4 binds & activates G_protein Gαi/oβγ D2_D3_D4->G_protein activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels βγ modulates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK βγ can activate Akt Akt Pathway G_protein->Akt βγ can activate cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_ERK->Cellular_Response Akt->Cellular_Response

Caption: Gαi/o-coupled signaling cascade for D2-like receptors.

Serotonin 5-HT1A/1B/1D Receptor Signaling

Caption: Gαi/o-coupled signaling for 5-HT1 receptors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using Roxindole in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and application notes for conducting in vivo studies with Roxindole in rodent models. It is intended for researchers, scientists, and drug development professionals investigating the neuropharmacological properties of this compound.

Introduction to this compound

This compound is a psychotropic agent with a complex pharmacological profile. It is primarily recognized as a potent and selective dopamine D2 autoreceptor agonist.[1][2] Its mechanism of action also involves partial agonism at dopamine D3 and D4 receptors, high-affinity partial agonism at serotonin 5-HT1A receptors, and inhibition of serotonin reuptake.[2][3] This multifaceted activity contributes to its potential antipsychotic and antidepressant effects, which have been explored in both preclinical and clinical settings.[2][4] In rodent models, this compound has been shown to modulate locomotor activity, antagonize dopamine agonist-induced behaviors, and produce antidepressant- and anxiolytic-like effects.[1][4][5] Unlike classical antipsychotics, it generally does not induce catalepsy, suggesting a lower risk of extrapyramidal side effects.[1][4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various in vivo studies involving this compound in rodent models.

Table 1: Effective Dosages of this compound in Rodent Models

SpeciesEffect MeasuredRouteEffective Dose (ED50 or Threshold)Citation
RatDecrease in spontaneous motilitys.c.0.0625 mg/kg (Threshold)[1]
RatInhibition of apomorphine-induced stereotypys.c.0.65 mg/kg (ED50)[1]
RatInhibition of conditioned avoidance responses.c.1.5 mg/kg (ED50)[1]
RatPartial reversal of reserpine-induced hypomotilitys.c.0.25 mg/kg (Threshold)[1]
RatAnxiolytic-like effect (Elevated Plus-Maze)i.p.0.1 mg/kg[5]
MouseInhibition of apomorphine-induced climbings.c.1.4 mg/kg (ED50)[1]
MouseAnxiolytic-like effect (Black and White Box)i.p.0.1 mg/kg[5]
MouseInduction of hypothermia-1, 3, 10 mg/kg[6][7]

s.c. = subcutaneous; i.p. = intraperitoneal; ED50 = half-maximal effective dose.

Table 2: Receptor Binding Affinity and Efficacy of this compound

Receptor TargetBinding Affinity (pKi)Functional ActivityEfficacy (Emax)Citation
Dopamine D2 (short)8.55Weak Partial Agonist / Antagonist10.5%[3]
Dopamine D38.93Partial Agonist30.0%[3]
Dopamine D48.23Partial Agonist35.1%[3]
Serotonin 5-HT1A9.42Partial Agonist59.6%[3]
Serotonin 5-HT1B6.00Weak Partial Agonist27.1%[3]
Serotonin 5-HT1D7.05Weak Partial Agonist13.7%[3]

Efficacy is relative to the endogenous ligand (Dopamine or Serotonin = 100%).

Experimental Protocols

Detailed methodologies for key experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Species: Male Wistar rats, Sprague Dawley rats, and male Albino Swiss mice are commonly used.[4][6][8]

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Proper acclimatization to the facility for at least one week is crucial before initiating any experiment.

  • Preparation: this compound mesylate can be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or distilled water. The solution should be prepared fresh on the day of the experiment.

  • Administration Routes:

    • Subcutaneous (s.c.) Injection: This is a common and reliable route for this compound administration.[1] The injection is typically given into the loose skin over the scruff of the neck.[9][10]

    • Intraperitoneal (i.p.) Injection: This route allows for rapid absorption.[9] The injection should be administered into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.

    • General Guidelines: The volume of administration should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice and rats).[9] Use an appropriate needle size (e.g., 25-27 gauge).

A. Locomotor Activity Test

  • Objective: To assess the effect of this compound on spontaneous movement.

  • Protocol:

    • Individually place animals in an open-field arena (e.g., a 40x40 cm box).

    • Allow a habituation period (e.g., 30-60 minutes) before drug administration.

    • Administer this compound or vehicle control.

    • Immediately after injection, place the animal back into the arena.

    • Record locomotor activity using an automated video-tracking system for a set duration (e.g., 60-120 minutes).

    • Parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Low doses of this compound are expected to decrease locomotor activity.[4]

B. Forced Swim Test (Porsolt Test)

  • Objective: To assess antidepressant-like activity by measuring behavioral despair.[11]

  • Protocol for Rats:

    • Day 1 (Pre-test): Place each rat in a vertical cylinder (40 cm high, 20 cm diameter) filled with 30 cm of water (23-25°C) for a 15-minute session.[11]

    • Day 2 (Test): 24 hours later, administer this compound or vehicle. After a pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

    • Record the session and score the duration of immobility (floating passively). This compound has been shown to reduce immobility time.[4]

C. Apomorphine-Induced Stereotypy/Climbing

  • Objective: To assess the dopamine receptor antagonist properties of this compound.

  • Protocol:

    • Administer this compound or vehicle control (s.c.).

    • After a pre-treatment period (e.g., 30 minutes), administer a dopamine agonist like apomorphine (e.g., 1-2 mg/kg, s.c.).

    • Observe the animals for stereotyped behaviors (e.g., sniffing, licking, gnawing) or climbing behavior in mice.[1]

    • Score the intensity of the behaviors at regular intervals over 30-60 minutes. This compound is expected to inhibit these behaviors.[1]

Visualization of Pathways and Workflows

The following diagram illustrates the main molecular targets of this compound. It acts as a presynaptic D2 autoreceptor agonist, reducing dopamine synthesis and release. It also interacts with postsynaptic dopamine (D3, D4) and serotonin (5-HT1A) receptors and inhibits the serotonin transporter (SERT).

Roxindole_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound D2_auto D2 Autoreceptor This compound->D2_auto Agonist SERT SERT (5-HT Transporter) This compound->SERT Inhibits DA_synthesis Dopamine Synthesis/Release D2_auto->DA_synthesis Inhibits Synaptic Cleft Synaptic Cleft D3_R D3 Receptor D4_R D4 Receptor HT1A_R 5-HT1A Receptor Roxindole_post This compound Roxindole_post->D3_R Partial Agonist Roxindole_post->D4_R Partial Agonist Roxindole_post->HT1A_R Partial Agonist

Caption: Simplified signaling pathway for this compound.

This diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of this compound in rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Animal Acclimatization (1-2 weeks) A2 Baseline Behavioral Assessment (Optional) A1->A2 A3 Randomization into Groups A2->A3 B1 Control Group (Vehicle Administration) A3->B1 B2 Experimental Group (this compound Administration) A3->B2 C1 Behavioral Assay (e.g., Forced Swim Test) B1->C1 B2->C1 D1 Data Collection (e.g., Video Recording, Scoring) C1->D1 E1 Statistical Analysis D1->E1 E2 Tissue Collection (e.g., Brain Regions) D1->E2 (Post-mortem) E3 Neurochemical/Molecular Analysis E1->E3

References

Roxindole Administration and Dosage for Behavioral Assays in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Roxindole, a compound with a multifaceted pharmacological profile, for use in preclinical behavioral assays in mice. This document includes detailed information on its mechanism of action, recommended administration routes and dosages for various behavioral paradigms, and step-by-step experimental protocols.

Introduction to this compound

This compound (EMD-49980) is a psychopharmacological agent with a unique triple action profile:

  • Dopamine D2 Autoreceptor Agonist: It preferentially acts on presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine. This action leads to a reduction in dopaminergic neurotransmission.

  • Serotonin 5-HT1A Receptor Agonist: It stimulates 5-HT1A receptors, which are implicated in mood and anxiety regulation.

  • Serotonin Reuptake Inhibitor: It blocks the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.

This complex mechanism of action gives this compound the potential to modulate a range of behaviors, making it a compound of interest for studying depression, anxiety, psychosis, and motor function.

Data Presentation: this compound Dosage and Administration in Mice

The following table summarizes the reported dosages of this compound and their effects in various behavioral assays in mice. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular research question.

Behavioral AssayMouse StrainAdministration RouteDosage RangePre-treatment TimeObserved EffectsCitations
Locomotor Activity Albino SwissNot SpecifiedLow dosesNot SpecifiedDecreased locomotor activity.[1]
Apomorphine-Induced Climbing Not SpecifiedSubcutaneous (s.c.)1.4 mg/kg (ED50)Not SpecifiedInhibition of climbing behavior.[1]
Forced Swim Test Albino SwissNot SpecifiedNot SpecifiedNot SpecifiedReduced immobility time, suggesting antidepressant-like effects.[1]
Spontaneous Motility Not SpecifiedSubcutaneous (s.c.)0.0625 mg/kg (threshold)Not SpecifiedMonophasic decrease in spontaneous motility.[1]
Antinociception (Tail-flick test) Not SpecifiedNot Specified2 - 16 mg/kgNot SpecifiedDose-dependent increase in antinociception.[2]

Signaling Pathway of this compound

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for Behavioral Assays

The following diagram outlines a general experimental workflow for conducting behavioral assays in mice with this compound administration.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_acclimation Animal Acclimation (1 week) Habituation Habituation to Handling Animal_acclimation->Habituation Drug_prep This compound Solution Preparation Habituation->Drug_prep Randomization Randomization of Animals Drug_prep->Randomization Administration This compound/Vehicle Administration Randomization->Administration Pre_treatment Pre-treatment Period Administration->Pre_treatment Behavioral_test Behavioral Assay Pre_treatment->Behavioral_test Data_collection Data Collection & Scoring Behavioral_test->Data_collection Stats Statistical Analysis Data_collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for this compound behavioral studies.

Experimental Protocols

A. This compound Solution Preparation

This compound is typically dissolved in a vehicle suitable for injection, such as sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent like DMSO or Tween 80 may be necessary, followed by dilution in saline. The final concentration of the solubilizing agent should be kept to a minimum to avoid any behavioral effects of the vehicle itself. It is recommended to prepare fresh solutions on the day of the experiment.

B. Forced Swim Test (FST)

This test is widely used to assess antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

Procedure:

  • Administer this compound or vehicle at the desired pre-treatment time before the test.

  • Gently place the mouse into the cylinder of water.

  • The total duration of the test is typically 6 minutes.

  • Record the entire session for later analysis.

  • After the 6-minute session, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.

Data Analysis:

  • The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

C. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 30 x 5 x 15 cm).

  • A central platform (e.g., 5 x 5 cm) connects the four arms.

Procedure:

  • Administer this compound or vehicle at the selected pre-treatment time.

  • Place the mouse on the central platform, facing one of the open arms.

  • Allow the mouse to explore the maze freely for a 5-minute session.

  • Record the session with a video camera positioned above the maze.

Data Analysis:

  • Key parameters include:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

  • An increase in the time spent and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

D. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

Apparatus:

  • A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.

  • The floor of the arena is typically divided into a central zone and a peripheral zone.

Procedure:

  • Administer this compound or vehicle at the chosen pre-treatment time.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session using an overhead video camera and tracking software.

Data Analysis:

  • Locomotor Activity:

    • Total distance traveled.

    • Number of line crossings.

  • Anxiety-like Behavior:

    • Time spent in the center zone versus the peripheral zone.

    • Number of entries into the center zone.

    • Rearing frequency.

  • A decrease in the time spent in the center of the arena is indicative of anxiety-like behavior. A change in total distance traveled can indicate sedative or stimulant effects of the compound.

References

Application Notes and Protocols: Preparation of Roxindole Hydrochloride Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Roxindole hydrochloride is a potent and versatile pharmacological agent with a complex mechanism of action, primarily recognized for its effects on dopaminergic and serotonergic systems.[1][2] It functions as a high-affinity agonist at dopamine D2, D3, and D4 receptors, with a preference for presynaptic autoreceptors.[1][3][4] Additionally, this compound is a potent 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][5][6] This dual action has led to its investigation in research settings for conditions such as schizophrenia, depression, and Parkinson's disease.[6][7][8]

These notes provide detailed protocols for the preparation, storage, and handling of this compound hydrochloride solutions to ensure consistency and reliability in experimental applications.

2. Physicochemical and Handling Properties

Proper preparation of this compound hydrochloride solutions begins with an understanding of its fundamental properties and storage requirements.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Synonyms EMD 38362, EMD 49980
Molecular Formula C₂₃H₂₇ClN₂O
Molecular Weight 382.93 g/mol
CAS Number 108050-82-4
Appearance Solid powder

Table 2: Solubility Data for this compound Hydrochloride

SolventConcentrationMethod / Notes
DMSO < 19.15 mg/mLPrepare fresh using newly opened solvent for best results.[5][9]
Water 1 mg/mL (2.61 mM)Requires ultrasonication and heating to 60°C to dissolve.[5]

Table 3: Recommended Storage Conditions for Stock Solutions

TemperatureStorage PeriodConditions
-80°C Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[5][9]
-20°C Up to 1 monthProtect from light and store under nitrogen if possible.[5][9]

3. Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound hydrochloride solutions for various experimental needs.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is recommended for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.

  • Pre-analysis: Before opening, briefly centrifuge the vial of this compound hydrochloride powder to ensure all contents are at the bottom.

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (MW: 382.93 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 382.93 g/mol )) * 1,000,000 = 261.1 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate the solution at room temperature until the powder is completely dissolved. To enhance solubility, the solution can be gently warmed to 37°C.[9]

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store according to the recommendations in Table 3.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into the final aqueous experimental buffer or medium to achieve the desired working concentration.

  • Mixing: Ensure thorough mixing by gentle vortexing or inversion.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. It is critical to keep it consistent across all experimental conditions, including vehicle controls, typically well below 0.5%.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

Protocol 3: Preparation of Formulations for In Vivo Studies

For in vivo administration, co-solvents are often required to maintain solubility and bioavailability. The following is a common formulation strategy.

  • Prepare Stock: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.[5]

  • Select Vehicle: Choose an appropriate vehicle system based on the experimental requirements. Two examples are provided below.

    • Method A (SBE-β-CD Formulation):

      • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

      • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[5]

      • Mix thoroughly until a clear solution is obtained. This yields a final drug concentration of 2.08 mg/mL.[5]

    • Method B (Oil-based Formulation):

      • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.[5]

      • Mix thoroughly until uniform. Note that this may result in a suspension or emulsion.

  • Sterilization: If the final formulation is an aqueous solution, it can be sterilized by passing it through a 0.22 µm syringe filter before administration.[5]

  • Administration: Administer the formulation via the desired route (e.g., subcutaneous, s.c.), as documented in preclinical studies.[5][10]

4. Diagrams and Workflows

Experimental Workflow for Solution Preparation

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution / Formulation compound This compound HCl (Solid Powder) calculate Calculate Mass & Solvent Volume compound->calculate dissolve Dissolve in Appropriate Solvent (e.g., DMSO) calculate->dissolve mix Vortex / Sonicate Until Clear dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Stock Solution Aliquot store->thaw invitro Dilute in Aqueous Buffer for In Vitro Assay thaw->invitro invivo Dilute in Vehicle (e.g., Saline/SBE-β-CD) for In Vivo Study thaw->invivo final_use Experimental Use invitro->final_use invivo->final_use

Caption: Workflow for preparing this compound HCl solutions.

Mechanism of Action: Key Signaling Pathways

G cluster_DA Dopaminergic System cluster_5HT Serotonergic System rox This compound HCl d2r D2 Receptor rox->d2r Agonist d3r D3 Receptor rox->d3r Agonist d4r D4 Receptor rox->d4r Agonist ht1a 5-HT1A Receptor rox->ht1a Agonist sert Serotonin Transporter (SERT) rox->sert Inhibitor ac Adenylyl Cyclase d2r->ac Inhibition (via Gi) d3r->ac Inhibition (via Gi) d4r->ac Inhibition (via Gi) ht1a->ac Inhibition (via Gi) serotonin ↑ Synaptic Serotonin sert->serotonin Reuptake camp ↓ cAMP ac->camp

Caption: this compound HCl acts on dopamine and serotonin pathways.

References

Application of Roxindole in Forced Swimming Test Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for utilizing Roxindole in forced swimming test (FST) paradigms. This compound, a compound with a unique pharmacological profile, has demonstrated potential as an antidepressant, and the FST is a cornerstone preclinical model for evaluating such properties.

Introduction

This compound is a dopamine D2 autoreceptor agonist that also exhibits potent agonism at serotonin 5-HT1A receptors and inhibits serotonin reuptake. This multifaceted mechanism of action suggests its potential as a novel antidepressant agent. The forced swimming test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time, reflecting a more persistent escape-directed behavior. Studies have indicated that this compound effectively reduces immobility time in both rats and mice in the forced swimming test, suggesting its antidepressant-like properties.[1]

Mechanism of Action

This compound's antidepressant effects are believed to be mediated through its combined action on dopaminergic and serotonergic systems.

  • Dopamine D2 Autoreceptor Agonism: By acting as an agonist at presynaptic D2 autoreceptors, this compound is thought to reduce the synthesis and release of dopamine in the synaptic cleft. This action at autoreceptors can lead to a paradoxical increase in postsynaptic dopamine transmission over time, a mechanism shared by some other antidepressant compounds.

  • Serotonin 5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors, particularly postsynaptic receptors in regions like the hippocampus and cortex, is a well-established mechanism for antidepressant and anxiolytic effects.

  • Serotonin Reuptake Inhibition: By blocking the reuptake of serotonin from the synapse, this compound increases the availability of this neurotransmitter, a primary mechanism of action for the widely used selective serotonin reuptake inhibitors (SSRIs).

Data Presentation

Species Compound Dose (mg/kg, i.p.) Mean Immobility Time (seconds) Percentage Reduction in Immobility (%)
RatVehicle-180 ± 15-
This compound0.5145 ± 12~19%
This compound1.0110 ± 10~39%
This compound2.085 ± 8~53%
MouseVehicle-150 ± 10-
This compound1.0120 ± 9~20%
This compound2.595 ± 7~37%
This compound5.070 ± 6~53%

Data are presented as mean ± SEM (Standard Error of the Mean). The percentage reduction is calculated relative to the vehicle-treated group. These are hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting the forced swimming test with this compound in both rats and mice. These protocols are based on standard FST procedures and should be adapted and optimized for specific experimental conditions.

Forced Swimming Test Protocol for Rats

1. Animals:

  • Male Wistar or Sprague-Dawder rats (200-250 g).

  • Group-housed (4-5 per cage) under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum).

  • Acclimatize animals to the housing facility for at least one week before the experiment.

2. Apparatus:

  • A transparent glass or plastic cylinder (40 cm height, 20 cm diameter).

  • Fill the cylinder with water (23-25°C) to a depth of 30 cm. The water depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or feet.

3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid dissolution).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. Doses should be determined based on pilot studies, but a range of 0.5 - 5.0 mg/kg is a reasonable starting point.

4. Experimental Procedure:

  • Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This session serves to habituate the animals to the testing procedure and induce a stable baseline of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle. 30-60 minutes post-injection, place the rat back into the same cylinder for a 5-minute test session.

5. Scoring and Data Analysis:

  • Record the entire 5-minute test session using a video camera for later analysis.

  • An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups.

Forced Swimming Test Protocol for Mice

1. Animals:

  • Male Swiss or C57BL/6 mice (20-25 g).

  • Group-housed under standard laboratory conditions.

  • Acclimatize animals for at least one week before the experiment.

2. Apparatus:

  • A transparent glass or plastic cylinder (25 cm height, 10 cm diameter).

  • Fill the cylinder with water (23-25°C) to a depth of 15 cm.

3. Drug Preparation and Administration:

  • Prepare and administer this compound as described for the rat protocol. A typical dose range to explore in mice would be 1.0 - 10.0 mg/kg, i.p.

4. Experimental Procedure:

  • Unlike the rat protocol, a pre-test session is not always necessary for mice. A single 6-minute test session is common.

  • Administer this compound or vehicle 30-60 minutes before the test.

  • Gently place each mouse into the swim cylinder.

5. Scoring and Data Analysis:

  • The total duration of the test is 6 minutes. Typically, the first 2 minutes are considered an initial exploratory phase, and immobility is scored during the last 4 minutes of the test.[2]

  • Record and score the duration of immobility as described for the rat protocol.

  • Analyze the data using appropriate statistical methods.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound in FST cluster_prep Preparation cluster_rat Rat Protocol cluster_mouse Mouse Protocol cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (Rats/Mice) pre_test_rat Day 1: Pre-test (15 min swim) animal_acclimatization->pre_test_rat drug_admin_mouse Drug Administration (this compound or Vehicle) animal_acclimatization->drug_admin_mouse drug_prep This compound & Vehicle Preparation drug_admin_rat Day 2: Drug Administration (this compound or Vehicle) drug_prep->drug_admin_rat drug_prep->drug_admin_mouse pre_test_rat->drug_admin_rat test_session_rat Test Session (5 min swim) drug_admin_rat->test_session_rat video_recording Video Recording test_session_rat->video_recording test_session_mouse Test Session (6 min swim) drug_admin_mouse->test_session_mouse test_session_mouse->video_recording scoring Scoring of Immobility Time video_recording->scoring stat_analysis Statistical Analysis scoring->stat_analysis

Caption: Workflow for Forced Swimming Test with this compound.

roxindole_moa Putative Signaling Pathways of this compound's Antidepressant Action cluster_this compound This compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound d2_autoreceptor Dopamine D2 Autoreceptor This compound->d2_autoreceptor Agonist sert Serotonin Transporter (SERT) This compound->sert Inhibits ht1a_receptor 5-HT1A Receptor This compound->ht1a_receptor Agonist da_release Dopamine Release d2_autoreceptor->da_release Inhibits serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake Mediates antidepressant_effect Antidepressant-like Effect da_release->antidepressant_effect Modulates serotonin_reuptake->antidepressant_effect Modulates downstream_signaling Downstream Signaling (e.g., cAMP, CREB) ht1a_receptor->downstream_signaling Activates downstream_signaling->antidepressant_effect

Caption: Signaling Pathways of this compound's Antidepressant Action.

References

Application Notes: Roxindole in Conditioned Avoidance Response (CAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roxindole is a psychopharmacological agent with a complex neurochemical profile, initially investigated for its antipsychotic and antidepressant properties.[1][2] It functions primarily as a dopamine D2/D3/D4 receptor ligand and a serotonin 5-HT1A receptor agonist, while also inhibiting serotonin reuptake.[3][4][5][6] The Conditioned Avoidance Response (CAR) is a behavioral paradigm widely used in preclinical research to screen for antipsychotic-like activity.[7] In this model, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral cue (e.g., a tone). Drugs that selectively reduce this learned avoidance behavior without impairing the animal's ability to escape the aversive stimulus are considered to have potential antipsychotic efficacy.[7][8]

Mechanism of Action of this compound

This compound's effects are mediated by its interactions with multiple neurotransmitter systems. Its antipsychotic potential is primarily linked to its activity at dopamine D2 receptors, a key target for most antipsychotic drugs.[9][10] Concurrently, its high affinity for 5-HT1A receptors as a partial agonist may contribute to a more favorable side-effect profile, characteristic of atypical antipsychotics.[3][11]

This compound's key pharmacological actions include:

  • Dopamine Receptors: It exhibits high affinity for D2, D3, and D4 receptors. It acts as a potent antagonist or weak partial agonist at D2 receptors while demonstrating partial agonism at D3 and D4 receptors.[3][12] This profile suggests a preferential action on presynaptic D2 autoreceptors, which regulate dopamine synthesis and release.[13][14]

  • Serotonin Receptors: It is a high-affinity partial agonist at 5-HT1A receptors.[3][15]

  • Serotonin Reuptake: It also functions as a serotonin reuptake inhibitor.[1][4]

Roxindole_Mechanism cluster_da Dopaminergic Synapse cluster_5ht Serotonergic Synapse This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist / Weak Partial Agonist D3R Dopamine D3 Receptor This compound->D3R Partial Agonist D4R Dopamine D4 Receptor This compound->D4R Partial Agonist HT1A Serotonin 5-HT1A Receptor This compound->HT1A Partial Agonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibition DA_Neuron Presynaptic Dopamine Neuron D2R->DA_Neuron Autoreceptor Feedback Serotonin_Neuron Presynaptic Serotonin Neuron SERT->Serotonin_Neuron Reuptake Postsynaptic Postsynaptic Neuron DA_Neuron->Postsynaptic Dopamine Serotonin_Neuron->HT1A Serotonin

Fig. 1: Pharmacological targets of this compound.

Experimental Protocol: Conditioned Avoidance Response (CAR)

This protocol outlines a typical two-way active avoidance procedure for evaluating the antipsychotic-like effects of this compound in rats.

1. Subjects and Housing

  • Species: Male Wistar rats (250-300g).

  • Housing: Group-housed (3-4 per cage) in a temperature-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least one week before the experiment.

2. Apparatus

  • A two-way shuttle box divided into two equal compartments by a wall with a central opening.

  • The floor consists of stainless-steel rods connected to a shock generator.

  • Each compartment is equipped with a light source and a sound generator to serve as the Conditioned Stimulus (CS).

  • Infrared beams or video tracking software are used to automatically record the animal's position and shuttling between compartments.

3. Experimental Procedure

CAR_Workflow Start Start Habituation Phase 1: Habituation (5 min exploration, no stimuli) Start->Habituation Training Phase 2: Training (30-50 trials to establish stable avoidance) Habituation->Training DrugAdmin Phase 3: Drug Administration (this compound or Vehicle, s.c.) Training->DrugAdmin 24h later Pretreatment Pretreatment Interval (30-60 min) DrugAdmin->Pretreatment Testing Phase 4: Testing Session (30 trials) Pretreatment->Testing Data Data Collection (% Avoidance, % Escape Failures, Latencies) Testing->Data Analysis Statistical Analysis (ANOVA) Data->Analysis End End Analysis->End

Fig. 2: Workflow for a CAR experiment.
  • Phase 1: Habituation & Training

    • Place each rat in the shuttle box and allow for a 5-minute habituation period.

    • Begin the training session, consisting of 30-50 trials with an average inter-trial interval (ITI) of 60 seconds.

    • Trial Structure:

      • The CS (e.g., a tone and light) is presented for 10 seconds.

      • Avoidance Response: If the rat moves to the opposite compartment within these 10 seconds, the CS is terminated, and no shock is delivered. This is recorded as a successful avoidance.

      • Escape Response: If the rat fails to move, a mild, constant-current footshock (Unconditioned Stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. If the rat moves to the other compartment during the US, both stimuli are terminated. This is recorded as an escape.

      • Escape Failure: If the rat does not move to the other compartment during the US presentation, the trial ends, and an escape failure is recorded.

    • Training continues until animals reach a stable performance criterion (e.g., >80% avoidance responses over two consecutive days).

  • Phase 2: Drug Testing

    • Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound 0.5 mg/kg, 1.5 mg/kg, 5.0 mg/kg).

    • This compound is dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80) and administered via subcutaneous (s.c.) injection.

    • Following a 30-60 minute pretreatment period, each rat is placed in the shuttle box and subjected to a test session of 30 trials, identical in structure to the training trials.

4. Data Collection and Analysis

  • Primary Measures:

    • Percentage of avoidance responses.

    • Percentage of escape failures.

    • Latency to escape (in seconds).

  • Statistical Analysis: Data should be analyzed using a one-way Analysis of Variance (ANOVA) to compare the effects of different this compound doses against the vehicle control group. Post-hoc tests (e.g., Dunnett's or Tukey's) can be used for pairwise comparisons. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.

Data Presentation: Effects of this compound on CAR

The following table summarizes the quantitative data on this compound's effect in the CAR paradigm based on available literature.

Compound Dose (ED50) Route of Administration Animal Model Effect on Conditioned Avoidance Response (CAR) Reference
This compound1.5 mg/kgSubcutaneous (s.c.)RatPotent inhibition of CAR, similar to classical and atypical antipsychotics.[13]
Haloperidol~0.1 mg/kgSubcutaneous (s.c.)RatPotent inhibition of CAR (for comparison).[13]
Clozapine~5.0 mg/kgSubcutaneous (s.c.)RatInhibition of CAR (for comparison).[13]

This compound effectively inhibits the conditioned avoidance response in rats with an ED50 of 1.5 mg/kg (s.c.), demonstrating a preclinical profile consistent with that of an antipsychotic agent.[13] The detailed protocol provided here offers a robust framework for researchers to further investigate the behavioral pharmacology of this compound. When conducting such studies, it is critical to assess both avoidance and escape behaviors to distinguish true antipsychotic-like activity from non-specific effects such as sedation or motor impairment. The compound's unique mechanism, combining dopamine D2 antagonism with 5-HT1A agonism, makes it a valuable tool for exploring novel therapeutic strategies in psychiatry.

References

Method for assessing Roxindole's inhibition of serotonin reuptake.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roxindole (EMD-49,980) is a psychoactive compound with a complex pharmacological profile, initially investigated for schizophrenia and later for its potent antidepressant and anxiolytic effects.[1][2] Its therapeutic potential is attributed to its interactions with multiple neurotransmitter systems, notably its activity as a dopamine D2 autoreceptor agonist, a 5-HT1A receptor agonist, and an inhibitor of serotonin reuptake.[1][3][4] The inhibition of the serotonin transporter (SERT) is a key mechanism of action for many antidepressant drugs, as it increases the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

This document provides a detailed protocol for assessing the inhibitory activity of this compound on the human serotonin transporter (hSERT) using an in vitro radiolabeled serotonin ([³H]5-HT) uptake assay in human embryonic kidney 293 (HEK293) cells stably expressing hSERT. This "gold standard" assay allows for the quantitative determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Pharmacological Profile of this compound

This compound's interaction with the serotonergic system is multifaceted. It demonstrates high affinity for the 5-HT1A receptor and is also a potent inhibitor of the serotonin transporter (SERT).[2][5]

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of this compound at key serotonergic and dopaminergic targets. This data is essential for understanding its mixed pharmacological profile.

TargetParameterValueSpeciesReference
Serotonin Transporter (SERT) IC50 1.4 nM Not Specified[2]
Human 5-HT1A ReceptorpKi9.42Human[2][6]
Human 5-HT1B ReceptorpKi6.00Human[6]
Human 5-HT1D ReceptorpKi7.05Human[6]
Human Dopamine D2 ReceptorpKi8.55Human[2][6]
Human Dopamine D3 ReceptorpKi8.93Human[2][6]
Human Dopamine D4 ReceptorpKi8.23Human[2][6]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Signaling Pathway and Mechanism of Inhibition

Serotonin reuptake from the synaptic cleft is a critical process for terminating serotonergic signaling. This process is mediated by the serotonin transporter (SERT) located on the presynaptic neuron membrane. This compound exerts its effect by competitively binding to SERT, which blocks the reabsorption of serotonin and leads to its accumulation in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin) Release Action Potential -> Ca²⁺ Influx -> Serotonin Release Vesicle->Release SERT Serotonin Transporter (SERT) SERT->Vesicle Recycling Serotonin Serotonin (5-HT) Release->Serotonin Serotonin->SERT Reuptake Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Binds Signal Signal Transduction Receptor->Signal Activates This compound This compound This compound->SERT Inhibits

Caption: Mechanism of Serotonin Reuptake and Inhibition by this compound.

Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound for the inhibition of the human serotonin transporter (hSERT) expressed in HEK293 cells.

Materials and Reagents
  • Cells: HEK293 cells stably expressing hSERT (e.g., from ATCC or other commercial suppliers).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 50 µg/mL Geneticin).

  • Assay Buffer (KHB): Krebs-HEPES buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.3).

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound.

  • Reference Inhibitor: Paroxetine or Fluoxetine (for defining non-specific uptake).

  • Scintillation Cocktail: Ultima Gold™ XR or similar.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Equipment: 96-well poly-D-lysine coated plates, cell culture incubator (37°C, 5% CO₂), liquid scintillation counter, multi-channel pipettes.

Experimental Workflow Diagram

A 1. Cell Culture Seed hSERT-HEK293 cells in 96-well plates B 2. Pre-incubation Wash cells with KHB buffer Add varying concentrations of this compound A->B C 3. Incubation Add [³H]5-HT to initiate uptake Incubate for a defined time (e.g., 1 min) B->C D 4. Termination & Wash Terminate uptake by aspirating medium Wash cells with ice-cold KHB C->D E 5. Cell Lysis Lyse cells to release intracellular [³H]5-HT D->E F 6. Scintillation Counting Add scintillation cocktail Measure radioactivity (CPM) E->F G 7. Data Analysis Calculate % inhibition Determine IC50 value F->G

Caption: Workflow for the [³H]Serotonin Uptake Inhibition Assay.

Step-by-Step Procedure

1. Cell Culture and Plating: a. Culture hSERT-HEK293 cells in T-75 flasks using the appropriate culture medium. b. Passage cells when they reach 80-90% confluency. c. 24 hours prior to the assay, seed the cells onto poly-D-lysine coated 96-well plates at a density of approximately 30,000 cells per well.

2. Preparation of Solutions: a. Prepare serial dilutions of this compound in KHB buffer. A typical concentration range would be from 1 pM to 10 µM. b. Prepare a solution of [³H]5-HT in KHB at a concentration near its Km value for SERT (typically around 0.1 µM). c. Prepare a high-concentration solution of a known SERT inhibitor (e.g., 100 µM Paroxetine) to determine non-specific uptake.

3. Assay Performance: a. On the day of the experiment, aspirate the culture medium from the 96-well plates. b. Gently wash the cells once with 200 µL of pre-warmed KHB buffer. c. Add 50 µL of the diluted this compound solutions to the appropriate wells. For total uptake control, add 50 µL of KHB. For non-specific uptake control, add 50 µL of the high-concentration Paroxetine solution. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the uptake reaction by adding 50 µL of the [³H]5-HT solution to all wells. f. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake. g. Terminate the reaction by rapidly aspirating the solution from the wells. h. Immediately wash the cells three times with 200 µL of ice-cold KHB buffer to remove extracellular radioligand.

4. Detection: a. Lyse the cells by adding 200 µL of lysis buffer (e.g., 1% SDS) to each well and shaking for 5-10 minutes. b. Transfer the lysate from each well to a scintillation vial (or use a microplate scintillation counter). c. Add 3-4 mL of scintillation cocktail to each vial. d. Measure the radioactivity in each sample using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis

The goal is to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific [³H]5-HT uptake.

cluster_data Raw Data (CPM) cluster_calc Calculations cluster_analysis Analysis Total Total Uptake (No Inhibitor) Specific_Uptake Specific Uptake = Total Uptake - NSB Total->Specific_Uptake NSB Non-Specific Binding (High [Paroxetine]) NSB->Specific_Uptake Percent_Inhibition % Inhibition = 100 * (1 - (Test - NSB) / Specific_Uptake) NSB->Percent_Inhibition Test Test Compound ([this compound]) Test->Percent_Inhibition Specific_Uptake->Percent_Inhibition Curve Non-linear Regression (% Inhibition vs. log[this compound]) Percent_Inhibition->Curve IC50 IC50 Value Curve->IC50

Caption: Logical Flow for IC50 Determination.

1. Calculate Specific Uptake:

  • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

2. Calculate Percent Inhibition:

  • For each concentration of this compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [ (CPM_this compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific) ])

3. Determine IC50:

  • Plot the % Inhibition against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).
  • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

References

Investigating Dopamine D2 Autoreceptor Function In Vivo Using Roxindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxindole is a potent and selective agonist for dopamine D2 autoreceptors, which play a crucial role in the feedback regulation of dopaminergic neurotransmission. By activating these presynaptic receptors, this compound effectively reduces the synthesis and release of dopamine. This pharmacological profile makes this compound a valuable tool for investigating the function of D2 autoreceptors in vivo, with implications for understanding the pathophysiology of various neuropsychiatric disorders, including schizophrenia and depression, and for the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study D2 autoreceptor function in preclinical animal models.

Pharmacological Profile of this compound

This compound exhibits a complex pharmacological profile, acting as a dopamine D2 autoreceptor agonist, a serotonin 5-HT1A receptor agonist, and a serotonin reuptake inhibitor.[1][2] Its selectivity for presynaptic D2 autoreceptors over postsynaptic D2 receptors is a key feature that allows for the specific investigation of autoreceptor-mediated effects at appropriate doses.[1]

Receptor Binding Affinity and Functional Activity

The following table summarizes the in vitro receptor binding affinities and functional activities of this compound at relevant dopamine and serotonin receptors. This data is crucial for designing and interpreting in vivo experiments.

ReceptorParameterValueSpeciesReference
Dopamine D2pKi8.55Human[3]
pEC50 ([³⁵S]GTPγS)7.88Human[3]
Emax ([³⁵S]GTPγS)10.5% (relative to dopamine)Human[3]
Dopamine D3pKi8.93Human[3]
pEC50 ([³⁵S]GTPγS)9.23Human[3]
Emax ([³⁵S]GTPγS)30.0% (relative to dopamine)Human[3]
Dopamine D4pKi8.23Human[3]
pEC50 ([³⁵S]GTPγS)7.69Human[3]
Emax ([³⁵S]GTPγS)35.1% (relative to dopamine)Human[3]
Serotonin 5-HT1ApKi9.42Human[3]
Emax ([³⁵S]GTPγS)59.6% (relative to 5-HT)Human[3]

In Vivo Experimental Protocols

This section provides detailed protocols for key in vivo experiments to investigate the function of D2 autoreceptors using this compound.

In Vivo Microdialysis for Measuring Dopamine Release

In vivo microdialysis allows for the direct measurement of extracellular dopamine levels in specific brain regions, providing a real-time assessment of the effects of this compound on dopamine release.

Experimental Workflow for In Vivo Microdialysis

A Animal Preparation & Anesthesia B Stereotaxic Surgery & Probe Implantation A->B C Probe Perfusion & Equilibration B->C D Baseline Sample Collection C->D E This compound Administration (s.c. or i.p.) D->E F Post-treatment Sample Collection E->F G Sample Analysis (HPLC-ECD) F->G H Data Analysis G->H

Caption: Workflow for in vivo microdialysis experiment.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Anesthesia: Urethane (1.25 g/kg, i.p.) or isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Stereotaxic Surgery and Probe Implantation:

    • Place the anesthetized rat in a stereotaxic frame.

    • Implant a microdialysis probe (e.g., CMA 12, 2 mm membrane) into the target brain region (e.g., striatum or nucleus accumbens). Coordinates for the striatum (from bregma): AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm from dura.

    • Secure the probe to the skull using dental cement.

  • Probe Perfusion and Equilibration:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂) at a constant flow rate of 1-2 µL/min.

    • Allow a 90-120 minute equilibration period to establish a stable baseline.

  • Sample Collection:

    • Collect dialysate samples every 10-20 minutes.

    • Collect at least three stable baseline samples before drug administration.

  • This compound Administration:

    • Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at desired doses (e.g., 0.05, 0.1, 0.5 mg/kg).

  • Post-treatment Sample Collection:

    • Continue collecting dialysate samples for at least 120 minutes post-injection.

  • Sample Analysis:

    • Analyze dopamine concentrations in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Express dopamine levels as a percentage of the mean baseline concentration.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant changes from baseline and between dose groups.

Expected Results: Systemic administration of this compound is expected to cause a dose-dependent decrease in extracellular dopamine levels in the striatum and nucleus accumbens, reflecting the activation of D2 autoreceptors and subsequent inhibition of dopamine release.

In Vivo Single-Unit Electrophysiology of Dopaminergic Neurons

This technique allows for the direct measurement of the firing rate and pattern of individual dopaminergic neurons in response to this compound administration.

Experimental Workflow for In Vivo Electrophysiology

A Animal Preparation & Anesthesia B Craniotomy & Electrode Placement A->B C Identification of Dopaminergic Neurons B->C D Baseline Firing Rate Recording C->D E This compound Administration (i.v. or i.p.) D->E F Post-treatment Firing Rate Recording E->F G Data Analysis (Spike Sorting & Firing Rate) F->G

Caption: Workflow for in vivo electrophysiology experiment.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Anesthesia: Chloral hydrate (400 mg/kg, i.p.) or urethane (1.25 g/kg, i.p.).

  • Surgical Preparation:

    • Place the anesthetized rat in a stereotaxic frame.

    • Perform a craniotomy over the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA). Coordinates for SNc (from bregma): AP -5.3 mm, ML ±1.7 mm.

  • Electrode Placement and Neuron Identification:

    • Slowly lower a recording microelectrode (e.g., glass micropipette filled with 2M NaCl) into the SNc or VTA.

    • Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (1-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.

  • Recording:

    • Record the baseline firing rate for at least 5-10 minutes.

  • This compound Administration:

    • Administer this compound intravenously (i.v.) for rapid effects or i.p. for a longer duration of action. Suggested doses: 10, 25, 50 µg/kg, i.v.

  • Post-treatment Recording:

    • Continuously record the firing rate of the neuron for at least 30 minutes following this compound administration.

  • Data Analysis:

    • Use spike sorting software to isolate single-unit activity.

    • Calculate the firing rate (in Hz) in bins (e.g., 1-minute bins).

    • Express the post-treatment firing rate as a percentage of the baseline firing rate.

    • Determine the dose-dependent inhibition of neuronal firing.

Expected Results: this compound is expected to produce a dose-dependent inhibition of the firing rate of dopaminergic neurons in the SNc and VTA, consistent with its agonist activity at somatodendritic D2 autoreceptors.

Behavioral Assays

Behavioral assays are essential for assessing the functional consequences of D2 autoreceptor activation by this compound.

Low doses of D2 autoreceptor agonists typically decrease locomotor activity by reducing dopamine release.

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

  • Animal Model: Male mice (e.g., C57BL/6) or rats.

  • Habituation: Place the animals in the testing room for at least 60 minutes before the experiment. On the day of testing, habituate the animals to the open-field arena for 30-60 minutes.

  • This compound Administration: Administer this compound (e.g., 0.05, 0.1, 0.5, 1.0 mg/kg, s.c. or i.p.) or vehicle.

  • Testing: Immediately after injection, place the animal in the open-field arena and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks in 5- or 10-minute intervals. Compare the effects of different doses of this compound to the vehicle control group using ANOVA.

Expected Results: Low doses of this compound are expected to decrease spontaneous locomotor activity.

This compound's ability to antagonize the effects of the non-selective dopamine agonist apomorphine can be used to assess its functional interaction with the dopamine system.

Protocol:

  • Animal Model: Male Wistar rats.

  • Habituation: Acclimatize the rats to the testing cages for at least 30 minutes.

  • This compound Pre-treatment: Administer various doses of this compound (e.g., 0.1, 0.5, 1.0 mg/kg, s.c.) 30 minutes before apomorphine.

  • Apomorphine Challenge: Administer a dose of apomorphine known to induce robust stereotypy (e.g., 1.0 mg/kg, s.c.).

  • Behavioral Scoring: Immediately after apomorphine injection, observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) every 5-10 minutes for 60-90 minutes using a standardized rating scale (e.g., 0 = absent, 4 = continuous).

  • Data Analysis: Calculate the total stereotypy score for each animal. Determine the dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50).

Expected Results: this compound is expected to dose-dependently inhibit apomorphine-induced stereotypy, demonstrating its ability to functionally antagonize postsynaptic dopamine receptor activation, likely through its D2 autoreceptor agonist effects reducing endogenous dopamine levels.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound on Extracellular Dopamine in the Rat Striatum (In Vivo Microdialysis)

This compound Dose (mg/kg, s.c.)nBaseline DA (pg/µL)Maximum % Decrease in DA (mean ± SEM)
Vehicle8
0.058
0.18
0.58

Table 2: Effect of this compound on the Firing Rate of Dopaminergic Neurons in the SNc (In Vivo Electrophysiology)

This compound Dose (µg/kg, i.v.)nBaseline Firing Rate (Hz, mean ± SEM)Maximum % Inhibition of Firing Rate (mean ± SEM)
Vehicle6
106
256
506

Table 3: Effect of this compound on Locomotor Activity in Mice

This compound Dose (mg/kg, i.p.)nTotal Distance Traveled (cm, mean ± SEM) in 60 min
Vehicle10
0.0510
0.110
0.510

Table 4: Effect of this compound on Apomorphine-Induced Stereotypy in Rats

This compound Pre-treatment Dose (mg/kg, s.c.)nMean Total Stereotypy Score (mean ± SEM)% Inhibition
Vehicle + Vehicle8-
Vehicle + Apomorphine (1.0 mg/kg)80
0.1 + Apomorphine (1.0 mg/kg)8
0.5 + Apomorphine (1.0 mg/kg)8
1.0 + Apomorphine (1.0 mg/kg)8

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway of D2 autoreceptor activation and the logical relationship of using this compound in experimental models.

Dopamine D2 Autoreceptor Signaling Pathway

cluster_0 Presynaptic Dopaminergic Neuron This compound This compound D2R D2 Autoreceptor This compound->D2R activates Gi Gi/o Protein D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits DA_release Dopamine Release Gi->DA_release inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates TH Tyrosine Hydroxylase (TH) PKA->TH phosphorylates (activates) DA_synthesis Dopamine Synthesis TH->DA_synthesis catalyzes

Caption: D2 autoreceptor signaling cascade.

Logical Framework for In Vivo Investigation with this compound

This compound This compound Administration D2_activation D2 Autoreceptor Activation This compound->D2_activation DA_synthesis_release Decreased Dopamine Synthesis & Release D2_activation->DA_synthesis_release DA_firing Decreased Dopaminergic Neuron Firing D2_activation->DA_firing Extracellular_DA Decreased Extracellular Dopamine DA_synthesis_release->Extracellular_DA DA_firing->Extracellular_DA Behavioral_effects Altered Behavior (e.g., decreased locomotion) Extracellular_DA->Behavioral_effects

Caption: Logic of this compound's in vivo effects.

Conclusion

This compound serves as a critical pharmacological tool for the in vivo investigation of dopamine D2 autoreceptor function. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the role of D2 autoreceptors in health and disease. Careful consideration of this compound's broader pharmacological profile, particularly its effects on the serotonin system, is essential for the accurate interpretation of experimental outcomes.

References

Troubleshooting & Optimization

Roxindole Technical Support Center: Addressing Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Roxindole in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is sparingly soluble in aqueous buffers.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][3] For experimental purposes, it is common to first dissolve this compound in an organic solvent like DMSO to create a stock solution, which can then be diluted into an aqueous buffer.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a co-solvent. Formulations including PEG300, Tween-80, or SBE-β-CD have been used for in vivo studies.

  • Increase the percentage of organic solvent: While it's crucial to minimize the concentration of organic solvents in cell-based assays to avoid toxicity, a slightly higher percentage of DMSO in the final solution might be necessary. It is important to run a vehicle control to account for any effects of the solvent.

  • Gentle heating and sonication: For this compound hydrochloride, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help to dissolve the compound.[4]

  • pH adjustment: As this compound is a weakly basic compound, its solubility is pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility. However, the optimal pH will depend on the experimental system.

Q3: What is the difference in solubility between this compound and this compound hydrochloride?

The hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base form.[5] For experiments requiring aqueous solutions, using the hydrochloride salt is often recommended.

Q4: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks) in a dry, dark environment.[2] Aqueous solutions are not recommended for storage for more than one day.[1] For this compound hydrochloride stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[4] To avoid repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The aqueous solubility of this compound is exceeded.- Lower the final concentration of this compound.- Use a co-solvent system (see Experimental Protocols).- Increase the final DMSO concentration (ensure vehicle control is included in the experiment).- Use the more soluble hydrochloride salt of this compound.
Cloudiness or haziness in the final solution Incomplete dissolution or formation of fine precipitates.- Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.- Filter the final solution through a 0.22 µm filter.
Inconsistent experimental results Instability of this compound in the aqueous buffer.- Prepare fresh aqueous solutions for each experiment.- Avoid storing aqueous solutions for more than 24 hours.- Protect solutions from light.
Difficulty dissolving this compound powder directly in aqueous buffer This compound has very low intrinsic aqueous solubility.- Prepare a stock solution in an organic solvent like DMSO first.- Use the hydrochloride salt form for better aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and its hydrochloride salt. It is important to note that the solubility in aqueous buffers can be highly dependent on the specific buffer composition, pH, and temperature.

Compound Solvent/Buffer Solubility Notes
This compoundDMSOSoluble[2][3]
This compound hydrochlorideDMSO<19.15 mg/mLHeating and sonication can aid dissolution.[4]
This compound hydrochloride10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLFor in vivo formulation.
This compound hydrochloride10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLFor in vivo formulation.
Ropinirole hydrochloride (similar compound class)PBS (pH 7.2)~10 mg/mLProvided as a reference for a structurally related compound. Experimental verification for this compound is necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound or this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if needed.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer for Cell Culture

Note: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in the experiment.

  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.

  • Vortex the DMSO stock solution briefly.

  • Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration of this compound. It is recommended to add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution warm_buffer Warm Aqueous Buffer thaw->warm_buffer dilute Dilute Stock in Buffer thaw->dilute warm_buffer->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound D2_receptor Dopamine D2 Receptor This compound->D2_receptor Agonist HT1A_receptor Serotonin 5-HT1A Receptor This compound->HT1A_receptor Agonist SERT Serotonin Transporter This compound->SERT Inhibitor downstream_dopamine Dopaminergic Signaling D2_receptor->downstream_dopamine downstream_serotonin_receptor Serotonergic Signaling HT1A_receptor->downstream_serotonin_receptor increased_serotonin Increased Synaptic Serotonin SERT->increased_serotonin

Caption: this compound's primary signaling pathways.

References

Roxindole Technical Support Center: A Guide to Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Roxindole Technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a dopamine D2 autoreceptor agonist.[1][2] However, it also exhibits a complex pharmacological profile with high affinity for other dopamine and serotonin receptors. This broad receptor activity is a key consideration when designing experiments and interpreting data.

Q2: What are the known on-target and potential off-target activities of this compound?

This compound's primary on-target activity is as an agonist at dopamine D2 autoreceptors. However, it also displays significant activity at other receptors, which can be considered off-target depending on the experimental context. These include:

  • Dopamine Receptors: Agonist activity at D3 and D4 receptors.[3]

  • Serotonin Receptors: Agonist activity at 5-HT1A and potential agonist activity at 5-HT1B receptors. It also acts as an antagonist at 5-HT2A receptors.[3][4]

  • Serotonin Transporter: this compound is also known to inhibit serotonin reuptake.[5]

This polypharmacology means that observed effects in experiments may not be solely due to D2 autoreceptor agonism.

Troubleshooting Guide

Q3: My experimental results with this compound are not what I expected based on its D2 agonist activity. What could be the issue?

Unexpected results could be due to this compound's off-target effects. Consider the following:

  • Dose-Response Relationship: Are you using a concentration of this compound that is selective for D2 autoreceptors? High concentrations are more likely to engage off-targets. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • Off-Target Receptor Expression: Does your experimental system (e.g., cell line, tissue) express other receptors that this compound interacts with, such as D3, D4, or serotonin receptors?

  • Serotonin Reuptake Inhibition: Could the inhibition of serotonin reuptake be influencing your results? This is particularly relevant in in vivo studies or in systems with serotonergic signaling.

Q4: How can I confirm that the observed effect of this compound is due to its intended target (on-target) and not an off-target effect?

Several strategies can be employed to validate on-target effects:

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate specific on-target effects from non-specific or off-target effects.

  • Orthogonal Approaches: Use another D2 agonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (D2 receptor). If the effect of this compound is diminished or abolished in the knockdown/knockout cells, it confirms on-target activity.

  • Competitive Binding Assays: Use a selective antagonist for the D2 receptor to see if it can block the effect of this compound.

Q5: What experimental approaches can I use to identify potential off-targets of this compound?

A systematic approach is recommended to identify potential off-targets:

  • Comprehensive Receptor Profiling: Screen this compound against a broad panel of receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen panels can provide a comprehensive off-target profile.[6]

  • Kinome Scanning: Although this compound's primary targets are GPCRs, a kinome scan can identify any unexpected interactions with protein kinases.

  • Proteomic Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that physically interact with this compound in a cellular context.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activities.

Data Presentation

Table 1: this compound Binding Affinity (pKi) and Functional Activity (pEC50/Emax) at Dopamine and Serotonin Receptors

ReceptorBinding Affinity (pKi)Functional Activity (pEC50)Efficacy (Emax %)Reference
Dopamine D2 8.557.8810.5 (partial agonist)[3]
Dopamine D3 8.939.2330.0 (partial agonist)[3]
Dopamine D4 8.237.6935.1 (partial agonist)[3]
Serotonin 5-HT1A 9.42-59.6 (partial agonist)[3]
Serotonin 5-HT1B 6.00-27.1 (weak partial agonist)[3]
Serotonin 5-HT1D 7.05-13.7 (weak partial agonist)[3]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. Emax is the maximum effect of the drug, expressed as a percentage of the effect of a full agonist.

Experimental Protocols & Visualizations

Identifying On-Target vs. Off-Target Effects

A critical step in validating experimental findings is to distinguish between effects mediated by the intended target and those caused by off-target interactions. The following workflow outlines a general strategy.

cluster_0 Experimental Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Conclusion A Observe Phenotype with This compound Treatment B Dose-Response Curve A->B Validate On-Target C Knockdown/Knockout of D2 Receptor A->C Validate On-Target D Competitive Antagonism A->D Validate On-Target E Orthogonal D2 Agonist A->E Validate On-Target F Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) A->F Identify Off-Targets G Kinome Scan A->G Identify Off-Targets H Cellular Thermal Shift Assay (CETSA) A->H Identify Off-Targets I Proteomic Profiling A->I Identify Off-Targets J Attribute Phenotype to On-Target or Off-Target Effect B->J C->J D->J E->J F->J G->J H->J I->J cluster_0 This compound Targets cluster_1 Downstream Signaling This compound This compound D2 Dopamine D2 Receptor This compound->D2 D3 Dopamine D3 Receptor This compound->D3 D4 Dopamine D4 Receptor This compound->D4 HT1A Serotonin 5-HT1A Receptor This compound->HT1A SERT Serotonin Transporter This compound->SERT Gi Gi/o G-protein D2->Gi D3->Gi D4->Gi HT1A->Gi Serotonin Extracellular Serotonin SERT->Serotonin Inhibits Reuptake AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Serotonin_inc ↑ Synaptic Serotonin Serotonin->Serotonin_inc cluster_0 Preparation cluster_1 Heating & Lysis cluster_2 Analysis cluster_3 Result A Treat cells with This compound or Vehicle B Heat cells to various temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Quantify target protein in soluble fraction D->E F Plot melting curve E->F G Shift in melting curve indicates binding F->G

References

Stability of Roxindole in DMSO and other solvents over time.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roxindole. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.

Stability of this compound in Solution: An Overview

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. While specific, publicly available long-term stability data for this compound in various solvents is limited, this guide provides best practices and general knowledge based on the chemical properties of indole alkaloids and piperidine derivatives, as well as common stability issues encountered with compounds dissolved in DMSO.

Factors that can influence the stability of this compound in solution include the choice of solvent, storage temperature, exposure to light, oxygen, and water content in the solvent.[1][2] Repeated freeze-thaw cycles can also impact the integrity of the compound in solution.[1][2]

Data Presentation: Stability of this compound in DMSO (Illustrative)

The following table provides an illustrative example of how to present quantitative stability data for this compound. The data presented here is hypothetical and intended to serve as a template for researchers to populate with their own experimental findings.

SolventConcentrationTemperatureTime Point% Remaining (Illustrative)Observations
DMSO10 mM-20°C1 Month98%No precipitation
DMSO10 mM-20°C6 Months92%Slight yellowing
DMSO10 mM4°C1 Week95%No visible change
DMSO10 mMRoom Temp24 Hours90%Noticeable yellowing
Ethanol10 mM-20°C1 Month99%No visible change
PBS (pH 7.4)1 mM4°C24 Hours85%Precipitation observed

Experimental Protocols

To ensure the accuracy of your experiments, it is highly recommended to perform an in-house stability assessment of this compound in your specific solvent and storage conditions. The following is a general protocol for a stability study using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common method for this purpose.[3][4][5][6][7]

Protocol: Assessing the Stability of this compound using HPLC-UV

Objective: To determine the percentage of this compound remaining in a specific solvent over time under defined storage conditions.

Materials:

  • This compound hydrochloride powder

  • High-purity solvent (e.g., HPLC-grade DMSO, Ethanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with a suitable buffer)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound hydrochloride powder.

    • Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 10 mM).

    • Ensure the solution is thoroughly mixed and homogenous.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the this compound peak. This will serve as the baseline (100% integrity).

  • Storage:

    • Aliquot the remaining stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from storage.

    • Allow the aliquot to come to room temperature.

    • Prepare a diluted sample for HPLC analysis as in step 2.

    • Inject the sample and record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the following formula:

      % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100%

    • Plot the % remaining versus time to visualize the degradation kinetics.

Mandatory Visualizations

This compound Signaling Pathways

This compound is known to exert its effects primarily through the dopamine D2-like receptors and the serotonin 5-HT1A receptor.[8][9][10][11][12] The following diagrams illustrate the general signaling pathways associated with these receptors.

Dopamine D2 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Endogenous Ligand Gi Gi D2_receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->D2_receptor Agonist

Caption: Dopamine D2 Receptor Signaling Pathway for this compound.

Serotonin 5-HT1A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1A_receptor 5-HT1A Receptor Serotonin->HT1A_receptor Endogenous Ligand Gi Gi HT1A_receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion K+ GIRK->K_ion Increases Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization This compound This compound This compound->HT1A_receptor Agonist

Caption: Serotonin 5-HT1A Receptor Signaling Pathway for this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting a stability study of this compound.

Experimental Workflow for this compound Stability Study A Prepare fresh stock solution of this compound B Perform initial HPLC-UV analysis (Time 0) A->B C Aliquot stock solution for storage A->C F Calculate % remaining this compound B->F D Store aliquots under defined conditions (-20°C, 4°C, RT, etc.) C->D E Analyze aliquots at scheduled time points D->E E->F G Analyze and interpret data F->G

Caption: General workflow for a this compound stability study.

Troubleshooting and FAQs

Q1: My this compound solution has turned yellow. Is it still usable?

A1: A color change, such as yellowing, often indicates degradation of the compound. While a slight color change may not significantly impact the compound's activity in all cases, it is a sign of instability. It is recommended to prepare a fresh solution and to store stock solutions at -20°C or -80°C in small, single-use aliquots, protected from light. For critical experiments, it is best to use a fresh, colorless solution.

Q2: I observed precipitation in my this compound solution after thawing. What should I do?

A2: Precipitation upon thawing can be due to several factors, including the compound's solubility limit in the solvent at lower temperatures or the absorption of water by DMSO, which can reduce solubility.[1] You can try to redissolve the compound by gentle warming (e.g., to 37°C) and vortexing or sonication. However, if the precipitate does not redissolve, it is best to prepare a fresh solution. To prevent this, ensure you are using anhydrous DMSO and consider storing at a concentration well below the solubility limit.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: The stability of compounds to repeated freeze-thaw cycles is highly variable.[1][2] Each cycle can introduce moisture and potentially lead to degradation. To minimize this, it is strongly recommended to aliquot your stock solution into single-use volumes. If you must perform freeze-thaw cycles, it is advisable to conduct a small-scale experiment to determine the impact on your specific this compound concentration and solvent.

Q4: What is the best solvent for long-term storage of this compound?

A4: While DMSO is a common solvent for preparing stock solutions, its hygroscopic nature can lead to the presence of water, which may accelerate degradation.[1] For long-term storage, anhydrous DMSO is recommended. Alternatively, ethanol may offer better stability for some compounds. The optimal solvent should be determined empirically. For aqueous buffers like PBS, solutions are generally much less stable and should be prepared fresh before each experiment.

Q5: How should I prepare this compound for in vivo experiments?

A5: For in vivo studies, it is crucial to use a freshly prepared formulation on the day of the experiment. If a stock solution in an organic solvent like DMSO is used to prepare the final formulation, the amount of DMSO should be minimized to avoid toxicity to the animal model. The final formulation should be a clear solution or a uniform suspension, depending on the route of administration.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation and stability studies to ensure the quality and reliability of their experimental results.

References

Roxindole and Catalepsy Induction: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for Roxindole to induce catalepsy, particularly at high doses. Our aim is to equip researchers with the necessary information to design, execute, and interpret experiments investigating the extrapyramidal side effect profile of this compound.

Frequently Asked Questions (FAQs)

Q1: Does this compound induce catalepsy at high doses?

A1: Preclinical studies in both rats and mice have consistently shown that this compound, when administered alone, does not induce catalepsy, even at high doses.[1] This is a significant point of differentiation from typical antipsychotic drugs, which are known to cause catalepsy through dopamine D2 receptor antagonism.

Q2: What is the mechanism behind the low risk of catalepsy with this compound?

A2: this compound exhibits a unique pharmacological profile as a dopamine D2/D3 receptor agonist and a serotonin 5-HT1A receptor agonist.[2] Catalepsy is primarily associated with the blockade of postsynaptic dopamine D2 receptors in the striatum. As an agonist at these receptors, this compound's mechanism of action is contrary to that which typically induces catalepsy. Furthermore, its 5-HT1A receptor agonism may also contribute to a lower risk of extrapyramidal side effects.

Q3: Can this compound affect catalepsy induced by other compounds?

A3: Yes. Studies have demonstrated that this compound can antagonize, or reduce, the catalepsy induced by typical antipsychotic drugs like haloperidol, spiperone, and fluphenazine.[1] This anti-cataleptic effect further underscores its distinct pharmacological profile compared to classic neuroleptics.

Q4: Are there any conflicting data regarding this compound and catalepsy?

A4: The current body of preclinical literature is consistent in its finding that this compound does not induce catalepsy. No significant conflicting data has been identified in the reviewed studies.

Troubleshooting Guide for Experimental Studies

Issue Potential Cause Recommended Action
Unexpected cataleptic-like behavior observed in animals treated with this compound. 1. Confounding factors: The observed behavior may not be true catalepsy. Other sedative or motor-impairing effects could be misinterpreted. 2. Animal health: Underlying health issues in the experimental animals could manifest as motor abnormalities. 3. Dosing error: An incorrect dose or formulation may have been administered.1. Confirm catalepsy: Utilize a standardized scoring method (e.g., bar test, grid test) to quantitatively assess the behavior. Compare with a positive control (e.g., haloperidol) to confirm the phenotype. 2. Health check: Ensure all animals are healthy and free from conditions that could affect motor function. 3. Verify dose and formulation: Double-check all calculations, compound concentrations, and vehicle preparation.
Variability in catalepsy measurements in the positive control group (e.g., haloperidol). 1. Inconsistent testing procedure: Minor variations in how the catalepsy test is performed can lead to significant variability. 2. Acclimatization: Insufficient acclimatization of the animals to the testing environment can cause stress and affect motor behavior. 3. Circadian rhythm: The time of day when testing is conducted can influence drug metabolism and behavioral responses.1. Standardize protocol: Ensure all researchers are following the exact same protocol for inducing and measuring catalepsy. Utilize a clear scoring rubric. 2. Proper acclimatization: Allow animals sufficient time to acclimate to the testing room and apparatus before the experiment begins. 3. Consistent timing: Conduct all experiments at the same time of day to minimize variability due to circadian rhythms.
Difficulty in observing the antagonistic effect of this compound on haloperidol-induced catalepsy. 1. Timing of administration: The pre-treatment time with this compound before the administration of the cataleptogenic agent is crucial. 2. Dose selection: The doses of both this compound and the cataleptogenic agent must be appropriately chosen to observe an interaction.1. Optimize pre-treatment time: Based on the pharmacokinetic profile of this compound, select a pre-treatment time that ensures adequate receptor engagement when the cataleptogenic agent is administered. A typical pre-treatment time is 30-60 minutes. 2. Dose-response study: Conduct a dose-response study for both compounds to identify the optimal dose range for observing the antagonistic effect.

Data Presentation

The following table summarizes the findings on this compound's effect on catalepsy from preclinical studies. As this compound does not induce catalepsy, the data reflects its lack of cataleptogenic activity and its ability to antagonize catalepsy induced by a typical antipsychotic, haloperidol.

Compound Dose Range (mg/kg, s.c.) Animal Model Catalepsy Induction (Mean Score/Time) Antagonism of Haloperidol-Induced Catalepsy Reference
This compound0.0625 - 1.5Rat, MouseNo catalepsy observedNot Assessed in this study[1]
Haloperidol0.5 - 2.0Rat, MouseDose-dependent increase in catalepsyN/A[3][4]
This compound + Haloperidol(this compound doses not specified) + (Haloperidol doses not specified)Rat, MouseSignificant reduction in haloperidol-induced catalepsyDemonstrated[1]

Note: The table is a qualitative summary based on the available literature. Specific quantitative dose-response data for the lack of catalepsy with this compound is not presented in a tabular format in the reviewed studies.

Experimental Protocols

Assessment of Catalepsy in Rodents (Bar Test)

This protocol is a standard method for assessing catalepsy in rats or mice.

1. Apparatus:

  • A horizontal wooden or metal bar, approximately 1 cm in diameter, is fixed at a height of 9 cm above a flat surface.

2. Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or a vehicle control subcutaneously (s.c.) or intraperitoneally (i.p.). For antagonism studies, administer this compound 30-60 minutes prior to the administration of a cataleptogenic agent (e.g., haloperidol).

  • Testing: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

  • Measurement: Start a stopwatch immediately. Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture on the surface. This is the descent latency.

  • Cut-off Time: A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.

3. Scoring:

  • The descent latency in seconds is used as the measure of catalepsy. Longer latencies indicate a greater degree of catalepsy.

Assessment of Catalepsy in Rodents (Grid Test)

This is an alternative method to the bar test for assessing catalepsy.

1. Apparatus:

  • A wire mesh grid (e.g., 1 cm squares) is placed vertically.

2. Procedure:

  • Acclimatization and Drug Administration: Follow the same procedures as for the bar test.

  • Testing: At specified time points, gently place the animal on the vertical grid.

  • Measurement: Observe the animal's posture and movement. A cataleptic animal will remain immobile in an awkward posture for an extended period. The time the animal remains in this cataleptic state is measured.

3. Scoring:

  • A scoring system can be used based on the time the animal remains immobile in an unnatural posture.

Mandatory Visualizations

Dopamine D2 Receptor Signaling and Catalepsy

D2_Signaling_Catalepsy cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Striatal Neuron cluster_drugs Pharmacological Intervention cluster_outcome Behavioral Outcome Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicular Release Vesicular Release VMAT2->Vesicular Release Action Potential Dopamine_Released Dopamine D2R D2 Receptor Dopamine_Released->D2R Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Motor_Output Modulation of Motor Output PKA->Motor_Output Reduced Inhibition Normal_Motor_Function Normal Motor Function Motor_Output->Normal_Motor_Function Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blockade Catalepsy Catalepsy Haloperidol->Catalepsy Induces This compound This compound (Agonist) This compound->D2R Activation This compound->Normal_Motor_Function Promotes Catalepsy_Workflow start Start: Hypothesis Formulation animal_prep Animal Preparation (Acclimatization, Randomization) start->animal_prep drug_prep Drug Preparation (this compound, Haloperidol, Vehicle) start->drug_prep dosing Drug Administration (Pre-treatment with this compound/Vehicle, followed by Haloperidol/Vehicle) animal_prep->dosing drug_prep->dosing behavioral_testing Behavioral Testing (Bar Test or Grid Test at multiple time points) dosing->behavioral_testing data_collection Data Collection (Record descent latency or catalepsy scores) behavioral_testing->data_collection data_analysis Data Analysis (Statistical comparison between groups) data_collection->data_analysis interpretation Interpretation of Results (Assess cataleptogenic potential or antagonism) data_analysis->interpretation end End: Conclusion and Reporting interpretation->end

References

Controlling for Roxindole's effects on 5-HT systems in dopamine studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the dopaminergic effects of Roxindole while controlling for its influence on serotonergic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound when investigating the dopamine system?

When studying this compound's effects on the dopamine system, the primary "off-target" consideration is its significant activity at serotonin 5-HT1A receptors.[1][2] this compound is a high-affinity partial agonist at 5-HT1A receptors.[1] This agonism can independently modulate neuronal activity and behavior, potentially confounding the interpretation of results intended to be specific to this compound's action on dopamine D2/D3 receptors.[1][3] Therefore, it is crucial to experimentally control for this serotonergic activity.

Q2: How can I experimentally isolate this compound's dopaminergic effects from its serotonergic effects?

To isolate the dopaminergic effects, a common and effective strategy is to block the 5-HT1A receptors using a selective antagonist before administering this compound. The selective 5-HT1A antagonist WAY-100,635 is frequently used for this purpose.[1]

A typical experimental design would include four distinct groups:

  • Vehicle Control: To establish a baseline.

  • This compound Only: To observe the compound's combined dopaminergic and serotonergic effects.

  • 5-HT1A Antagonist Only (e.g., WAY-100,635): To control for any independent effects of the antagonist itself.

  • 5-HT1A Antagonist + this compound: To observe the effects of this compound when its action on 5-HT1A receptors is blocked, thereby isolating its effects on the dopamine system.

By comparing the results from the "this compound Only" group to the "5-HT1A Antagonist + this compound" group, researchers can deduce the contribution of the 5-HT1A system to this compound's overall pharmacological profile.

G cluster_0 Experimental Groups cluster_1 Analysis Logic A Group 1: Vehicle Control B Group 2: this compound Only B_effect Combined DA + 5-HT Effects B->B_effect C Group 3: 5-HT1A Antagonist Only D Group 4: 5-HT1A Antagonist + this compound D_effect Isolated DA Effects D->D_effect Result Contribution of 5-HT1A Pathway B_effect->Result Compare D_effect->Result Compare

Caption: Experimental workflow for isolating this compound's dopaminergic effects.

Troubleshooting Guides

Issue: My behavioral or neurochemical results with this compound are inconsistent with known dopamine D2/D3 agonism.

This may be due to the confounding influence of 5-HT1A receptor activation. This compound is a potent dopamine D2 autoreceptor agonist, which typically decreases locomotor activity at low doses.[2][4] However, its 5-HT1A partial agonism can also modulate motor activity and other behaviors.[2][5]

Troubleshooting Steps:

  • Review Receptor Binding Profile: First, confirm that your expected outcomes are aligned with this compound's known affinities and functional activities (see data table below).

  • Implement Antagonist Control: Pre-treat subjects with a selective 5-HT1A antagonist like WAY-100,635.[1] If the "inconsistent" results are attenuated or disappear in the pre-treated group, it strongly suggests the involvement of the 5-HT1A system.

  • Dose-Response Analysis: Conduct a dose-response study for both this compound and the 5-HT1A antagonist to ensure you are using optimal concentrations to achieve the desired receptor occupancy and blockade.

G Rox This compound DA_R Dopamine D2/D3 Receptors Rox->DA_R HT_R Serotonin 5-HT1A Receptors Rox->HT_R DA_Effect Dopaminergic Effect (e.g., Decreased Locomotion) DA_R->DA_Effect HT_Effect Serotonergic Effect (Confounding Variable) HT_R->HT_Effect Observed Observed Outcome DA_Effect->Observed HT_Effect->Observed WAY WAY-100,635 (5-HT1A Antagonist) WAY->HT_R Blocks

Caption: Logical diagram of this compound's dual receptor action and antagonist intervention.

Data & Protocols

This compound Receptor Binding & Functional Activity

This compound exhibits high affinity for several dopamine and serotonin receptor subtypes. The following table summarizes its binding affinities (pKi) and functional potencies (pEC50) at key human receptors.

Receptor SubtypeBinding Affinity (pKi)Functional ActivityPotency (pEC50)Efficacy (Emax) vs. Native Agonist
hDopamine D2 (short) 8.55[1]Weak Partial Agonist / Antagonist[1]7.88[1]10.5% (vs. Dopamine)[1]
hDopamine D3 8.93[1]Partial Agonist[1]9.23[1]30.0% (vs. Dopamine)[1]
hDopamine D4 8.23[1]Partial Agonist[1]7.69[1]35.1% (vs. Dopamine)[1]
hSerotonin 5-HT1A 9.42[1]Partial Agonist[1]-59.6% (vs. 5-HT)[1]
hSerotonin 5-HT1B 6.00[1]Weak Partial Agonist[1]-27.1% (vs. 5-HT)[1]
hSerotonin 5-HT1D 7.05[1]Weak Partial Agonist[1]-13.7% (vs. 5-HT)[1]

Data compiled from studies on recombinant human receptors.[1]

Experimental Protocol: In Vivo Microdialysis with 5-HT1A Antagonism

This protocol outlines a procedure to measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., striatum) while controlling for its 5-HT1A activity.

Objective: To determine if this compound's effect on dopamine release is mediated exclusively by dopamine receptors.

Materials:

  • This compound

  • WAY-100,635 (or other selective 5-HT1A antagonist)

  • Vehicle (e.g., saline)

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • HPLC system for neurotransmitter analysis

  • Animal subjects (e.g., rats)

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow for a post-surgical recovery period.

  • Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF). Allow the system to stabilize and collect baseline samples to determine basal dopamine levels.

  • Drug Administration (Four Groups):

    • Group 1 (Vehicle): Administer vehicle (e.g., intraperitoneally, i.p.).

    • Group 2 (this compound): Administer this compound at the desired dose (e.g., 0.1 mg/kg, s.c.).

    • Group 3 (Antagonist Control): Administer WAY-100,635 (e.g., 0.4 mg/kg, i.p.).[6]

    • Group 4 (Combination): Administer WAY-100,635[6]. After a pre-treatment period (e.g., 20-30 minutes), administer this compound.

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 15-20 minutes) for a set period post-injection (e.g., 2-3 hours).

  • Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • Data Interpretation: Express the results as a percentage change from the baseline dopamine levels. Compare the dopamine response curve in the this compound-only group to the combination group. If this compound's effect on dopamine is significantly different in the presence of the 5-HT1A antagonist, it indicates a serotonergic influence on its mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery 1. Stereotaxic Surgery Recovery 2. Recovery Period Surgery->Recovery Probe 3. Probe Insertion Recovery->Probe Baseline 4. Collect Baseline Samples Probe->Baseline Injection 5. Administer Drugs (4 Groups) Baseline->Injection Collection 6. Collect Post-Injection Samples Injection->Collection HPLC 7. HPLC Analysis Collection->HPLC Interpret 8. Compare Group Results HPLC->Interpret

Caption: Key steps in a microdialysis protocol to control for 5-HT1A effects.

References

Method refinement for achieving selective D2 autoreceptor activation with Roxindole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for achieving selective dopamine D2 autoreceptor activation with Roxindole. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key reference data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a truly selective D2 autoreceptor agonist?

A1: While often described as a selective D2 autoreceptor agonist, this compound possesses a complex pharmacological profile. It exhibits high affinity for D2, D3, and 5-HT1A receptors, acting as a partial agonist at these sites.[1] It also functions as a serotonin reuptake inhibitor.[2][3][4] This lack of absolute selectivity is a critical consideration in experimental design and data interpretation.

Q2: What are the primary off-target effects I should be aware of when using this compound?

A2: The most significant off-target activities are its potent partial agonism at 5-HT1A receptors and its moderate affinity for D3 and D4 receptors.[1] These actions can influence experimental outcomes, particularly in behavioral and neurochemical assays, and may contribute to its antidepressant-like effects.[1][3]

Q3: Why does this compound show antipsychotic-like effects in some models but has antidepressant effects in clinical trials?

A3: Its antipsychotic-like properties, such as inhibiting apomorphine-induced behaviors, are attributed to its D2 receptor activity.[2] However, its potential antidepressant effects are likely mediated by a combination of D3 receptor and 5-HT1A receptor activation, along with serotonin reuptake inhibition.[1][3]

Q4: Can this compound induce postsynaptic D2 receptor-mediated effects like stereotypy?

A4: Unlike full agonists such as apomorphine, this compound has very weak efficacy at postsynaptic D2 receptors and typically does not induce stereotyped behaviors on its own.[1][2] This functional selectivity for presynaptic versus postsynaptic D2 receptors is a key feature of the compound. However, in animals sensitized with neuroleptics like haloperidol, some weak stereotypies may be observed.[5]

Troubleshooting Guide

Problem 1: My experimental results are inconsistent with pure D2 autoreceptor activation (e.g., unexpected changes in locomotion or serotonin levels).

  • Possible Cause: Interference from this compound's activity at 5-HT1A or D3 receptors. This compound is a potent 5-HT1A partial agonist.[1]

  • Troubleshooting Steps:

    • Pharmacological Blockade: Pre-treat with a selective 5-HT1A antagonist (e.g., WAY-100635) or a D3-preferring antagonist to isolate the D2-mediated effects.[1]

    • Dose-Response Analysis: Conduct a full dose-response study. D2 autoreceptor-mediated effects (e.g., decreased locomotion) typically occur at lower doses, while off-target effects may appear at higher concentrations.[2][6]

    • Alternative Agonist: Use a different D2/D3 agonist with a different selectivity profile (e.g., quinpirole) as a comparator to help dissect the pharmacology.[1]

Problem 2: I am not observing the expected decrease in dopamine release in my in vivo microdialysis experiment.

  • Possible Cause: Suboptimal dose, poor brain penetration, or rapid metabolism of this compound. Another cause could be desensitization of D2 autoreceptors after prolonged treatment.[5]

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound has been stored correctly and the solution is freshly prepared.

    • Route of Administration: The route of administration (e.g., s.c., i.p.) can significantly impact bioavailability. Subcutaneous (s.c.) injection has been shown to be effective in rodent models.[2]

    • Dose Confirmation: Confirm that the dose used is sufficient to engage D2 autoreceptors. A threshold dose of 0.0625 mg/kg (s.c.) has been shown to decrease motility in rats, indicating autoreceptor activation.[2]

    • Time Course Study: Sample at multiple time points post-administration to capture the peak effect, as the pharmacokinetic profile may vary between species and experimental conditions.

    • Receptor Sensitivity Check: Long-term treatment with this compound has been shown not to induce desensitization of presynaptic D2 receptors in specific models, but this should be considered.[5]

Problem 3: I am struggling to differentiate between presynaptic (autoreceptor) and postsynaptic D2 receptor effects.

  • Possible Cause: The experimental model does not adequately separate these two receptor populations.

  • Troubleshooting Steps:

    • Behavioral Models: Utilize behavioral paradigms that are differentially sensitive to pre- and postsynaptic D2 receptor activation. For example, low doses of D2 agonists typically suppress locomotion (an autoreceptor-mediated effect), while high doses induce stereotypy (a postsynaptic effect). This compound effectively suppresses locomotion without inducing stereotypy, indicating its autoreceptor selectivity.[2][6]

    • Lesion Studies: In animal models, lesioning the postsynaptic neurons (e.g., with kainic acid) while preserving the presynaptic dopamine terminals can help isolate autoreceptor function.

    • Ex Vivo Autoradiography: Use quantitative autoradiography with a D2-selective radioligand in brain slices to measure receptor occupancy at a neuroanatomical level.

    • In Vitro Functional Assays: Employ cell lines expressing only the D2 receptor short isoform (D2S), which is predominantly associated with autoreceptor function, to study downstream signaling without interference from postsynaptic D2 long (D2L) isoforms.[7]

Reference Data

Table 1: Receptor Binding Affinities and Functional Efficacies of this compound

Receptor TargetBinding Affinity (pKi)Functional Assay TypePotency (pEC50)Efficacy (Emax) vs. Endogenous LigandReference
Dopamine D2 (short) 8.55[35S]GTPγS Binding7.8810.5% (vs. Dopamine)[1]
Dopamine D3 8.93[35S]GTPγS Binding9.2330.0% (vs. Dopamine)[1]
Dopamine D4 (4-repeat) 8.23[35S]GTPγS Binding7.6935.1% (vs. Dopamine)[1]
Serotonin 5-HT1A 9.42[35S]GTPγS Binding-59.6% (vs. 5-HT)[1]
Serotonin 5-HT1B 6.00[35S]GTPγS Binding-27.1% (vs. 5-HT)[1]
Serotonin 5-HT1D 7.05[35S]GTPγS Binding-13.7% (vs. 5-HT)[1]

Table 2: In Vivo Behavioral Effects of this compound in Rodents

Behavioral TestSpeciesEffectED50 / Threshold Dose (s.c.)Reference
Apomorphine-Induced ClimbingMiceInhibition1.4 mg/kg[2]
Apomorphine-Induced StereotypyRatsInhibition0.65 mg/kg[2]
Conditioned Avoidance ResponseRatsInhibition1.5 mg/kg[2]
Spontaneous MotilityRatsMonophasic Decrease0.0625 mg/kg[2]
Reserpine-Induced HypomotilityRatsPartial Reversal0.25 mg/kg[2]

Key Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2, D3, or 5-HT1A receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • [³⁵S]GTPγS (0.1 nM final concentration).

  • This compound and reference agonist (Dopamine or 5-HT) at various concentrations.

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • Scintillation vials and cocktail.

Methodology:

  • Prepare cell membranes and determine protein concentration via a Bradford or BCA assay.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of GDP, 10 µL of varying concentrations of this compound or reference agonist, and 10 µL of [³⁵S]GTPγS.

  • Initiate the reaction by adding 20 µL of cell membrane suspension (typically 5-10 µg protein/well).

  • Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Analyze data using non-linear regression to determine pEC50 and Emax values.

Protocol 2: In Vivo Assessment of D2 Autoreceptor Function (Locomotor Activity)

This protocol assesses D2 autoreceptor activation by measuring the suppression of spontaneous locomotor activity in rodents.

Materials:

  • Male Wistar rats (200-250g).

  • Open-field activity chambers equipped with infrared beams.

  • This compound solution in a suitable vehicle (e.g., saline with 1% Tween 80).

  • Vehicle control.

  • D2 antagonist (e.g., sulpiride) for blockade studies.

Methodology:

  • Habituate rats to the activity chambers for 60 minutes one day prior to the experiment.

  • On the test day, allow rats to acclimatize to the chambers for 30-60 minutes to establish a stable baseline of activity.

  • Administer this compound (e.g., 0.0625 - 1.0 mg/kg, s.c.) or vehicle. For blockade experiments, administer the antagonist (e.g., sulpiride 50 mg/kg, i.p.) 30 minutes prior to this compound.

  • Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for at least 90-120 minutes.

  • Analyze the data by binning activity into time blocks (e.g., 5-minute intervals) and calculating the total activity post-injection.

  • Compare the activity of this compound-treated groups to the vehicle control group. A significant decrease in locomotion at lower doses is indicative of D2 autoreceptor activation.[2]

Visualizations

D2_Autoreceptor_Signaling cluster_membrane Presynaptic Terminal Membrane cluster_effects D2R D2 Autoreceptor (Gi/o-coupled) AC Adenylyl Cyclase D2R->AC Inhibits GIRK GIRK Channel D2R->GIRK Activates cAMP_decrease ↓ cAMP AC->cAMP_decrease K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux This compound This compound This compound->D2R Activates (Partial Agonist) Dopamine Dopamine (endogenous) Dopamine->D2R Activates PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease DA_synthesis ↓ Dopamine Synthesis PKA_decrease->DA_synthesis DA_release ↓ Dopamine Release K_efflux->DA_release

Caption: D2 autoreceptor signaling pathway activated by this compound.

Roxindole_Selectivity_Profile cluster_high_affinity High Affinity / Potent Activity cluster_moderate_affinity Moderate Affinity cluster_low_affinity Low Affinity This compound This compound D3 D3 Receptor (pKi = 8.93) Partial Agonist This compound->D3 High Potency (pEC50 = 9.23) D2_auto D2 Autoreceptor (pKi = 8.55) Weak Partial Agonist This compound->D2_auto Low Potency (pEC50 = 7.88) HT1A 5-HT1A Receptor (pKi = 9.42) Partial Agonist This compound->HT1A D4 D4 Receptor (pKi = 8.23) This compound->D4 HT1D 5-HT1D Receptor (pKi = 7.05) This compound->HT1D HT1B 5-HT1B Receptor (pKi = 6.00) This compound->HT1B

Caption: Receptor selectivity profile of this compound.

Experimental_Workflow start Goal: Confirm D2 Autoreceptor-Mediated Effect of this compound invitro Step 1: In Vitro Characterization (e.g., [35S]GTPγS in D2S-expressing cells) start->invitro invivo_neurochem Step 2: In Vivo Neurochemistry (e.g., Microdialysis to measure DA release) invitro->invivo_neurochem invivo_behavior Step 3: In Vivo Behavioral Assessment (e.g., Locomotor activity suppression) invivo_neurochem->invivo_behavior decision1 Is the effect blocked by a selective D2 antagonist (e.g., Sulpiride)? invivo_behavior->decision1 decision2 Is the effect also blocked by a 5-HT1A antagonist (e.g., WAY-100635)? decision1->decision2  No conclusion_d2 Conclusion: Effect is likely mediated by D2 autoreceptors. decision1->conclusion_d2  Yes conclusion_mixed Conclusion: Effect involves both D2 and 5-HT1A receptors. Re-evaluate hypothesis. decision2->conclusion_mixed  Yes conclusion_offtarget Conclusion: Effect is likely off-target or non-specific. Check other targets (D3, etc.) decision2->conclusion_offtarget  No

Caption: Workflow for validating D2 autoreceptor effects.

References

Avoiding neurotoxic metabolite formation from Roxindole in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

Roxindole In Vivo Research Technical Support Center

Welcome to the technical support center for researchers utilizing this compound in in vivo experimental models. This resource provides essential information, troubleshooting guides, and detailed protocols to ensure the accurate interpretation of experimental results and to address concerns regarding potential metabolite formation.

Frequently Asked Questions (FAQs)

Q1: Does this compound produce neurotoxic metabolites in vivo?

A1: Current scientific evidence indicates that this compound does not form MPTP-like neurotoxic pyridinium metabolites in vivo. A key comparative study investigated this specific possibility and concluded that, unlike MPTP, this compound does not act as a substrate for monoamine oxidases (MAO) from human, monkey, or mouse brain tissue. Consequently, the putative neurotoxic oxidation product (ROX+) was not detected in the striatum of mice even after administration of high doses of this compound. The study suggests that the formation of such neurotoxic metabolites is highly unlikely[1].

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a psychotropic agent with a complex pharmacological profile. It acts as a potent and selective agonist for dopamine D2, D3, and D4 autoreceptors[2][3]. Additionally, it functions as a 5-HT1A receptor agonist and a serotonin reuptake inhibitor[2][4][5][6]. Its profile resembles some atypical antipsychotics and antidepressants, but it notably does not induce catalepsy, a side effect associated with classical neuroleptics[2][7].

Q3: What are the general pathways for drug metabolism in the liver?

A3: Drug metabolism primarily occurs in the liver and is divided into Phase I and Phase II reactions. Phase I reactions, catalyzed mainly by the Cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups (e.g., -OH, -NH2, -SH) through processes like oxidation, reduction, and hydrolysis[8][9]. These modified compounds can then enter Phase II, where they are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion[8].

Q4: Which Cytochrome P450 (CYP) enzymes are most commonly involved in the metabolism of psychotropic drugs?

A4: The CYP3A4 enzyme is the most prevalent and is responsible for the metabolism of over 50% of commonly prescribed drugs, including many antipsychotics, antidepressants, and anxiolytics[10]. Other critical enzymes in this class include CYP2D6, CYP1A2, and CYP2C19, which also metabolize a wide range of psychotropic medications[9][11]. Genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in drug response and metabolism[10][12].

Troubleshooting Guide

This guide addresses potential issues researchers might encounter during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected adverse behavioral effects or toxicity in animal models. 1. Incorrect Dosing: this compound has a potent, dose-dependent effect on locomotor activity[2][7]. High doses may lead to unexpected behavioral outcomes not related to neurotoxic metabolites. 2. Off-Target Pharmacological Effects: The compound interacts with multiple receptor systems (Dopamine, Serotonin)[3][6]. The observed effects may be a result of its complex pharmacology. 3. Vehicle Toxicity: The vehicle used for drug administration may have its own toxic effects.1. Review Dosing Regimen: Compare your dosage with published studies. Perform a dose-response study to establish the therapeutic window in your model. 2. Pharmacological Antagonism: Use selective antagonists for dopamine D2 or 5-HT1A receptors to dissect which pharmacological pathway is responsible for the observed effects. 3. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity.
High variability in experimental results between animals. 1. Metabolic Differences: Inter-individual differences in the expression of metabolic enzymes (e.g., CYP P450s) can alter the pharmacokinetics of this compound[12]. 2. Animal Model: The strain, age, and health status of the animals can significantly impact drug metabolism and response.1. Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound at key time points to assess pharmacokinetic variability. 2. Standardize Animal Model: Ensure consistency in the animal model used. If variability persists, consider using a larger sample size to achieve statistical power.
No detectable parent compound in brain tissue post-administration. 1. Rapid Metabolism: The compound may be rapidly metabolized in the liver before it can reach the central nervous system in sufficient concentrations. 2. Blood-Brain Barrier (BBB) Penetration: Although this compound is CNS-active, experimental conditions could potentially alter BBB integrity or transport. 3. Incorrect Sample Handling: Degradation of the compound during tissue collection, storage, or processing.1. In Vitro Metabolic Stability: Perform an in vitro assay with liver microsomes to determine the metabolic stability of this compound. This can predict its in vivo clearance rate. 2. PK/PD Studies: Conduct a full pharmacokinetic study, measuring concentrations in both plasma and brain tissue over time to determine the brain-to-plasma ratio. 3. Review Protocols: Ensure that tissue samples are flash-frozen immediately after collection and that extraction protocols are optimized for this compound.

Experimental Protocols

Protocol 1: In Vivo Metabolite Profiling in Rodents

This protocol outlines a general procedure for identifying this compound metabolites in a rodent model.

  • Animal Dosing:

    • Use adult Sprague Dawley rats (200-250g).

    • Administer this compound via a clinically relevant route (e.g., subcutaneous injection) at a dose demonstrated to elicit a pharmacological response (e.g., 1-10 mg/kg)[2].

    • House animals in metabolic cages for the collection of urine and feces.

  • Sample Collection:

    • Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Collect urine and feces at 12-hour intervals for up to 48 hours.

    • At the final time point, euthanize animals and collect brain tissue. Immediately flash-freeze all samples in liquid nitrogen and store at -80°C.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Brain Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma.

    • Urine: Centrifuge to remove particulate matter. Dilute with mobile phase as needed.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to analyze the samples.

    • Develop a chromatographic method that can separate this compound from its potential metabolites.

    • Acquire data in both full scan mode to search for unknown metabolites and in product ion scan mode to confirm the structure of the parent drug.

  • Data Analysis:

    • Use metabolite identification software to compare drug-treated samples with vehicle-treated controls.

    • Look for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay helps predict the rate of metabolic clearance in vivo.

  • Reagents:

    • Pooled liver microsomes (human or rodent).

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • This compound stock solution.

  • Incubation:

    • Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding ice-cold acetonitrile.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the rate of metabolism. From this, calculate the in vitro half-life (t½).

Visualizations and Data

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor Binding Affinity (pKi)
5-HT1A 9.42
Dopamine D3 8.93
Dopamine D2 8.55
Dopamine D4 8.23

(Data sourced from reference[3])

Table 2: In Vivo Behavioral Effects of this compound in Rodents

Test Species Effect ED50 / Threshold Dose (s.c.)
Apomorphine-induced climbing Mouse Inhibition 1.4 mg/kg
Apomorphine-induced stereotypy Rat Inhibition 0.65 mg/kg
Conditioned avoidance response Rat Inhibition 1.5 mg/kg
Spontaneous motility Rat Decrease 0.0625 mg/kg

(Data sourced from reference[2])

Diagrams

logical_workflow cluster_0 Phase 1: Initial Observation & Literature Review cluster_1 Phase 2: Hypothesis & Alternative Explanations cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Conclusion A Unexpected in vivo neurotoxicity observed B Review literature for known neurotoxic metabolites A->B C Finding: No evidence of neurotoxic metabolite formation for this compound B->C D Hypothesize alternative causes C->D E 1. Off-target pharmacology? 2. Incorrect dosing? 3. Vehicle toxicity? 4. PK variability? D->E F Conduct dose-response study E->F G Run vehicle-only control group E->G H Perform pharmacokinetic analysis (plasma & brain) E->H I Perform in vitro metabolite screen (liver microsomes) E->I Due Diligence K Identify true cause of toxicity F->K G->K H->K J Perform in vivo metabolite profiling (LC-MS/MS) I->J Confirmatory experimental_workflow cluster_invivo In Vivo Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_invitro In Vitro Confirmation (Optional) A Dose Animal Model (e.g., Rat) with this compound B Collect Biological Samples (Plasma, Urine, Brain) A->B C Homogenize Tissue / Precipitate Proteins B->C D LC-MS/MS Analysis C->D E Data Processing: Compare Drug vs. Vehicle D->E F Identify Potential Metabolites (Mass Shift Analysis) E->F H Analyze for matching metabolite signatures F->H Correlate Findings G Incubate this compound with Liver Microsomes G->H hypothetical_metabolism cluster_phase1 Phase I Metabolism (CYP450 Enzymes) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound (Parent Drug) p1_1 Hydroxylation (+16 Da) (e.g., on indole ring) parent->p1_1 Phase I p1_2 N-dealkylation (at tetrahydropyridine nitrogen) parent->p1_2 Phase I p1_3 Oxidation parent->p1_3 Phase I p2_1 Glucuronidation (at hydroxyl group) p1_1->p2_1 Phase II p2_2 Sulfation (at hydroxyl group) p1_1->p2_2 Phase II excretion Excretion (Urine/Feces) p1_2->excretion p1_3->excretion p2_1->excretion p2_2->excretion

References

Navigating Complex Dose-Response Relationships with Roxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting biphasic dose-response curves observed in experiments involving Roxindole. This guide offers troubleshooting advice and frequently asked questions to clarify the complex pharmacological profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a compound with a complex pharmacological profile, acting as a potent dopamine D2-like receptor partial agonist with a preference for the D3 subtype, and a high-affinity partial agonist at serotonin 5-HT1A receptors.[1][2] It also functions as a serotonin reuptake inhibitor.[3][4] This multi-target engagement is crucial for understanding its nuanced effects.

Q2: At which receptors does this compound exhibit the highest affinity?

This compound displays high affinity for several receptors. Notably, it has the highest affinity for the serotonin 5-HT1A receptor, followed by the dopamine D3 and D2 receptors.[1][2] Its affinity for the D4 receptor is also significant.[1][2]

Q3: Is this compound an agonist or an antagonist?

This compound is classified as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[1] This means that it can elicit a response from these receptors, but the maximal effect is lower than that of a full agonist like dopamine or serotonin.[1] At the D2 receptor, it has been shown to potently block dopamine-stimulated effects, indicating antagonistic activity in the presence of a full agonist.[1]

Data Presentation

Table 1: Receptor Binding Affinities of this compound
Receptor SubtypepKiKi (nM)Reference
Dopamine D28.552.82[1][2]
Dopamine D38.931.17[1][2]
Dopamine D48.235.89[1][2]
Serotonin 5-HT1A9.420.38[1][2]
Serotonin 5-HT1B6.001000[1]
Serotonin 5-HT1D7.0589.1[1]
Table 2: In Vitro Functional Activity of this compound
ReceptorAssayPotency (pEC50)Efficacy (Emax % vs. Full Agonist)Reference
Dopamine D2[³⁵S]GTPγS Binding7.8810.5% (vs. Dopamine)[1]
Dopamine D3[³⁵S]GTPγS Binding9.2330.0% (vs. Dopamine)[1]
Dopamine D4[³⁵S]GTPγS Binding7.6935.1% (vs. Dopamine)[1]
Serotonin 5-HT1A[³⁵S]GTPγS BindingNot Reported59.6% (vs. 5-HT)[1]

Troubleshooting Guide: Interpreting Biphasic Dose-Response Curves

A biphasic, or U-shaped/inverted U-shaped, dose-response curve can be a complex but informative result when studying a compound like this compound. This phenomenon, where the response increases with the dose up to a certain point and then decreases with higher doses (or vice-versa), often points to the compound's multifaceted mechanism of action.

Q4: We are observing a biphasic dose-response curve in our cellular assay with this compound. How can we interpret this?

A biphasic response with this compound is likely due to its engagement of multiple receptor subtypes with differing affinities and functional outcomes, or its differential effects on autoreceptors versus postsynaptic receptors. Here are the most probable explanations:

  • Autoreceptor vs. Postsynaptic Receptor Effects: Dopamine D2 receptors exist as both presynaptic autoreceptors and postsynaptic receptors.

    • Low Doses: At lower concentrations, this compound may preferentially act as an agonist at high-affinity presynaptic D2 autoreceptors. This activation would inhibit dopamine synthesis and release, leading to a net decrease in dopaminergic signaling.

    • High Doses: As the concentration of this compound increases, it will begin to significantly occupy and act as a partial agonist at lower-affinity postsynaptic D2 receptors. This direct stimulation of postsynaptic receptors can counteract the initial inhibitory effect, leading to a reversal of the response and the second phase of the curve.

  • Interplay of Dopaminergic and Serotonergic Systems: this compound is a potent 5-HT1A receptor partial agonist.

    • The activation of 5-HT1A receptors can modulate the activity of dopaminergic neurons. Depending on the brain region and the specific downstream signaling cascade being measured, this interaction could either enhance or suppress the effects mediated by dopamine receptors, contributing to a biphasic output. For instance, an initial D2-mediated effect could be overridden by a more potent or efficacious 5-HT1A-mediated effect at higher concentrations.

  • Functional Selectivity (Biased Agonism): A single ligand can stabilize different receptor conformations, leading to the recruitment of different intracellular signaling partners (e.g., G-proteins vs. β-arrestin). It is plausible that at different concentrations, this compound could preferentially activate distinct signaling pathways coupled to the same receptor, resulting in opposing cellular responses.

Q5: What experiments can we perform to dissect the mechanism behind the biphasic curve?

To investigate the underlying cause of the observed biphasic response, consider the following experimental approaches:

  • Use of Selective Antagonists: Co-incubate your experimental system with selective antagonists for the D2, D3, and 5-HT1A receptors across the full this compound dose range. The ability of a specific antagonist to block one phase of the curve but not the other would provide strong evidence for the involvement of that particular receptor in that phase of the response.

  • Cell Lines with Single Receptor Expression: If using cell-based assays, utilize cell lines that express only one of the receptor subtypes of interest (e.g., only D2, only D3, or only 5-HT1A). This will allow you to characterize the dose-response relationship for each receptor in isolation.

  • Downstream Signaling Pathway Analysis: Measure the activation of different downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment, MAP kinase activation) at various this compound concentrations. This can help to identify if functional selectivity is at play.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (pKi) Determination
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for Agonist Activity
  • Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor of interest as described in the radioligand binding assay protocol.

  • Assay Buffer: Prepare an assay buffer containing GTPγS binding buffer components (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (to ensure receptors are in a basal state), and the radiolabeled [³⁵S]GTPγS.

  • Assay Procedure: In a 96-well plate, add the cell membranes, the assay buffer containing [³⁵S]GTPγS, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for a specified time to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is then calculated. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Roxindole_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Exocytosis D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Release Inhibits Dopamine Dopamine Dopamine_Release->Dopamine D2_Postsynaptic D2 Receptor Postsynaptic_Effect Postsynaptic Effect D2_Postsynaptic->Postsynaptic_Effect D3_Postsynaptic D3 Receptor D3_Postsynaptic->Postsynaptic_Effect 5HT1A_Postsynaptic 5-HT1A Receptor 5HT1A_Postsynaptic->Postsynaptic_Effect This compound This compound This compound->D2_Autoreceptor Agonist (Low Conc.) This compound->D2_Postsynaptic Partial Agonist (High Conc.) This compound->D3_Postsynaptic Partial Agonist This compound->5HT1A_Postsynaptic Partial Agonist Dopamine->D2_Postsynaptic Dopamine->D3_Postsynaptic

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Assay Select Cellular Assay (e.g., cAMP, Ca2+ flux) Prepare_Cells Prepare Cell Culture Select_Assay->Prepare_Cells Dose_Response Prepare Serial Dilutions of this compound Prepare_Cells->Dose_Response Incubation Incubate Cells with This compound Dose_Response->Incubation Measurement Measure Cellular Response Incubation->Measurement Plot_Data Plot Response vs. log[this compound] Measurement->Plot_Data Curve_Fit Fit to Biphasic Dose-Response Model Plot_Data->Curve_Fit Interpret Interpret Parameters (EC50-1, EC50-2, etc.) Curve_Fit->Interpret

Caption: Workflow for a dose-response experiment.

Biphasic_Logic cluster_low Low Concentration cluster_high High Concentration Roxindole_Dose This compound Concentration D2_Auto_Activation Preferential D2 Autoreceptor Agonism (High Affinity) Roxindole_Dose->D2_Auto_Activation D2_Post_Activation Postsynaptic D2/D3 Partial Agonism (Lower Affinity) Roxindole_Dose->D2_Post_Activation 5HT1A_Activation Postsynaptic 5-HT1A Partial Agonism Roxindole_Dose->5HT1A_Activation DA_Release_Inhibition Inhibition of Dopamine Release D2_Auto_Activation->DA_Release_Inhibition Net_Effect_Low Decreased Postsynaptic Dopaminergic Tone DA_Release_Inhibition->Net_Effect_Low Biphasic_Response Observed Biphasic Dose-Response Net_Effect_Low->Biphasic_Response Phase 1 Net_Effect_High Direct Postsynaptic Receptor Activation D2_Post_Activation->Net_Effect_High 5HT1A_Activation->Net_Effect_High Net_Effect_High->Biphasic_Response Phase 2

Caption: Logical model for a biphasic response.

References

Validation & Comparative

Comparative analysis of Roxindole versus haloperidol on stereotyped behavior.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of roxindole and haloperidol on stereotyped behavior, a critical aspect of preclinical antipsychotic drug evaluation. The following sections detail their mechanisms of action, present available quantitative data from experimental studies, outline common experimental protocols, and visualize key signaling pathways and workflows.

Introduction

Stereotyped behaviors are repetitive, unvarying, and seemingly functionless actions that can be induced in animal models by dopamine agonists such as amphetamine and apomorphine. These behaviors are thought to model certain symptoms of psychosis and are widely used to screen for antipsychotic drug efficacy. Haloperidol, a typical antipsychotic, is a well-established dopamine D2 receptor antagonist known to potently suppress stereotypy. This compound, an indole derivative, presents a more complex pharmacological profile, acting as a dopamine D2/D3 autoreceptor agonist, a serotonin 5-HT1A receptor agonist, and a serotonin reuptake inhibitor. This guide offers a comparative analysis of their effects on stereotyped behavior based on available preclinical data.

Quantitative Data Presentation

The following tables summarize the effects of this compound and haloperidol on induced stereotyped behavior. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparative studies with comprehensive dose-response data were not available in the public domain.

Table 1: Effect of this compound on Drug-Induced Stereotyped Behavior

Animal ModelInducing AgentThis compound DoseEffect on StereotypyCitation
Rats (Male Wistar) & Mice (Male Albino Swiss)Amphetamine or ApomorphineNot specifiedAntagonized stereotypy[1]

Note: A specific dose-response relationship for this compound's antagonism of stereotypy is not detailed in the cited literature, which states its antagonistic effect without providing granular quantitative data.

Table 2: Effect of Haloperidol on Drug-Induced Stereotyped Behavior

Animal ModelInducing AgentHaloperidol DoseEffect on StereotypyCitation
Ratsd-amphetamine (1.0 or 5.0 mg/kg)0.1 or 0.25 mg/kg (pretreatment)Blocked components of amphetamine-induced stereotypy[2]
RatsAmphetamine (5 mg/kg)3 mg/kg (pretreatment)Completely blocked stereotypy[3]
RatsApomorphine (0.5 mg/kg s.c.)0.1 mg/kg i.p. (pretreatment)Almost completely suppressed acute stereotypies[4]

Experimental Protocols

The evaluation of anti-stereotypic drug effects typically involves the following experimental stages:

  • Animal Models: Male Wistar or Sprague-Dawley rats, or Swiss Albino mice are commonly used.

  • Induction of Stereotyped Behavior:

    • Amphetamine-Induced Stereotypy: d-amphetamine is administered intraperitoneally (i.p.) at doses ranging from 1.0 to 5.0 mg/kg to induce behaviors such as sniffing, licking, and gnawing.

    • Apomorphine-Induced Stereotypy: Apomorphine, a direct dopamine receptor agonist, is administered subcutaneously (s.c.) or i.p. at doses typically ranging from 0.5 to 5.0 mg/kg to induce stereotyped climbing, sniffing, licking, and gnawing.

  • Drug Administration:

    • The test compound (e.g., this compound or haloperidol) or vehicle is administered prior to the inducing agent. Pretreatment times can vary but are typically 30-60 minutes.

  • Behavioral Observation and Scoring:

    • Following the administration of the inducing agent, animals are placed in observation cages.

    • Behavior is recorded, often by video, for a set period (e.g., 60-120 minutes).

    • Stereotyped behaviors are then scored by trained observers who are blind to the treatment conditions. Scoring is typically done at regular intervals (e.g., every 5-10 minutes).

    • A rating scale is often employed, such as the one devised by Creese and Iversen, which scores the intensity of stereotypy on a scale from 0 (asleep or stationary) to 6 (continuous licking or gnawing of the cage bars).

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of this compound and haloperidol and a typical experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Animal Selection (e.g., Male Wistar Rats) acclimatization Acclimatization Period animal_model->acclimatization pretreatment Pretreatment (this compound, Haloperidol, or Vehicle) acclimatization->pretreatment induction Induction of Stereotypy (e.g., Amphetamine or Apomorphine) pretreatment->induction 30-60 min observation Behavioral Observation (e.g., 90 minutes) induction->observation scoring Scoring of Stereotyped Behavior (e.g., Rating Scale) observation->scoring statistical_analysis Statistical Analysis scoring->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: A typical experimental workflow for assessing the effects of compounds on induced stereotyped behavior.

signaling_pathways cluster_this compound This compound Signaling cluster_haloperidol Haloperidol Signaling This compound This compound d2_auto Dopamine D2/D3 Autoreceptor This compound->d2_auto Agonist ht1a 5-HT1A Receptor This compound->ht1a Agonist gi_rox_d2 Gαi/o d2_auto->gi_rox_d2 da_release ↓ Dopamine Release d2_auto->da_release gi_rox_ht1a Gαi/o ht1a->gi_rox_ht1a ac_rox_d2 Adenylate Cyclase (Inhibited) gi_rox_d2->ac_rox_d2 ac_rox_ht1a Adenylate Cyclase (Inhibited) gi_rox_ht1a->ac_rox_ht1a camp_rox_d2 ↓ cAMP ac_rox_d2->camp_rox_d2 camp_rox_ht1a ↓ cAMP ac_rox_ht1a->camp_rox_ht1a pka_rox_d2 ↓ PKA Activity camp_rox_d2->pka_rox_d2 pka_rox_ht1a ↓ PKA Activity camp_rox_ht1a->pka_rox_ht1a haloperidol Haloperidol d2_post Postsynaptic Dopamine D2 Receptor haloperidol->d2_post Antagonist gi_halo Gαi/o d2_post->gi_halo dopamine Dopamine dopamine->d2_post ac_halo Adenylate Cyclase (Activity Restored) gi_halo->ac_halo camp_halo cAMP Levels (Normalized) ac_halo->camp_halo pka_halo PKA Activity (Normalized) camp_halo->pka_halo downstream ↓ Postsynaptic Signaling pka_halo->downstream

Caption: Simplified signaling pathways for this compound and Haloperidol.

Comparative Analysis

Mechanism of Action:

  • Haloperidol: As a potent antagonist of postsynaptic dopamine D2 receptors, haloperidol directly blocks the effects of dopamine and dopamine agonists in the mesolimbic and nigrostriatal pathways.[5] This blockade is the primary mechanism by which it reduces stereotyped behaviors induced by excessive dopaminergic stimulation.[6]

  • This compound: this compound's mechanism is more multifaceted. As a dopamine D2/D3 autoreceptor agonist, it is thought to reduce the synthesis and release of dopamine from presynaptic terminals, thereby decreasing overall dopaminergic tone.[1] This provides a negative feedback mechanism that can counteract the effects of dopamine-releasing agents like amphetamine. Additionally, its 5-HT1A receptor agonism may contribute to its overall pharmacological profile, potentially modulating downstream dopaminergic activity.

Efficacy in Reducing Stereotypy:

  • Haloperidol: The literature consistently demonstrates that haloperidol is highly effective at blocking or suppressing amphetamine- and apomorphine-induced stereotypies across a range of doses.[2][3][4] Its efficacy is a benchmark for typical antipsychotic activity.

  • This compound: Available evidence indicates that this compound also antagonizes dopamine agonist-induced stereotypy.[1] However, without direct comparative dose-response studies, it is difficult to definitively compare its potency and efficacy to that of haloperidol. The fact that this compound does not induce catalepsy, a common side effect of strong D2 antagonists like haloperidol, suggests a different and potentially more favorable side-effect profile.[1]

Side Effect Profile Implications:

  • The potent postsynaptic D2 receptor blockade by haloperidol is associated with a high risk of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and tardive dyskinesia.

  • This compound's mechanism as a presynaptic dopamine autoreceptor agonist suggests a lower propensity for inducing EPS, as it modulates rather than blocks postsynaptic dopamine transmission.[1] This is a key differentiating factor with significant clinical implications.

Conclusion

Both this compound and haloperidol demonstrate efficacy in reducing dopamine agonist-induced stereotyped behavior in preclinical models, a key indicator of antipsychotic potential. However, they achieve this through distinct mechanisms of action. Haloperidol acts via direct postsynaptic D2 receptor antagonism, which is highly effective but carries a significant risk of motor side effects. This compound's primary mechanism involves the activation of dopamine autoreceptors, leading to a reduction in dopamine release, and is supplemented by its effects on the serotonin system. This profile suggests that this compound may offer a therapeutic advantage by mitigating the risk of extrapyramidal side effects. Further direct, quantitative comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two compounds in the context of stereotyped behavior and other relevant preclinical models of psychosis.

References

Validating the antidepressant-like effects of Roxindole against known standards.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Roxindole's performance against established antidepressant standards, supported by experimental data.

Executive Summary

This compound, initially developed for schizophrenia, has demonstrated notable antidepressant-like effects in both preclinical and preliminary clinical studies.[1][2] Its mechanism of action, primarily as a dopamine D2/D3 receptor agonist and a serotonin 5-HT1A receptor agonist, distinguishes it from conventional antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).[3] Preclinical evidence, primarily from the forced swim test, indicates that this compound reduces immobility time in rodents, an effect predictive of antidepressant efficacy.[1] This guide will delve into the available data for this compound and compare its pharmacological profile and preclinical performance with that of established standards like Fluoxetine (an SSRI) and Imipramine (a TCA).

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound and standard antidepressants. It is crucial to note that the data for this compound and the standard antidepressants are derived from separate studies, as no direct head-to-head comparative studies with the necessary quantitative data were identified.

Table 1: Preclinical Efficacy of this compound in the Forced Swim Test (FST)

Treatment GroupImmobility Time (seconds)% Reduction vs. ControlAnimal ModelReference
Vehicle ControlData not available in abstract-Rat[1]
This compoundReducedStatistically SignificantRat[1]

Note: The referenced study confirmed a significant reduction in immobility time but did not provide specific quantitative values in the abstract.

Table 2: Representative Preclinical Efficacy of Standard Antidepressants in the Forced Swim Test (FST)

Treatment GroupImmobility Time (seconds)% Reduction vs. ControlAnimal ModelReference
Vehicle Control~150-MouseFictional Data for Illustrative Purposes
Fluoxetine (SSRI)~90~40%MouseFictional Data for Illustrative Purposes
Imipramine (TCA)~80~47%MouseFictional Data for Illustrative Purposes

Disclaimer: The data in Table 2 is illustrative and synthesized from typical results seen in FST studies with standard antidepressants. Specific values can vary significantly between studies depending on the experimental conditions.

Mechanism of Action: A Comparative Overview

This compound's antidepressant effects are believed to stem from its unique interaction with key neurotransmitter systems.

  • This compound : Acts as a potent agonist at dopamine D2 and D3 autoreceptors and serotonin 5-HT1A receptors.[3] It also inhibits serotonin uptake.[2] This dual action on both the dopaminergic and serotonergic systems is a distinguishing feature.

  • SSRIs (e.g., Fluoxetine) : Primarily block the reuptake of serotonin, leading to increased synaptic availability of this neurotransmitter.

  • TCAs (e.g., Imipramine) : Inhibit the reuptake of both serotonin and norepinephrine, and also interact with other receptors, which contributes to their side effect profile.

Signaling Pathways

The antidepressant effects of this compound are initiated by its binding to dopamine and serotonin receptors, triggering downstream intracellular signaling cascades that are thought to culminate in neuroplastic changes.

This compound This compound D2_D3_Receptor Dopamine D2/D3 Receptor This compound->D2_D3_Receptor HT1A_Receptor Serotonin 5-HT1A Receptor This compound->HT1A_Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_D3_Receptor->Adenylyl_Cyclase HT1A_Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF CREB->BDNF Neuroplasticity Neuroplasticity, Antidepressant Effects BDNF->Neuroplasticity

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antidepressant-like effects.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of a compound by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.

Apparatus:

  • A transparent Plexiglas cylinder (approximately 40 cm high, 20 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom with its hind paws or tail.

Procedure:

  • Habituation (Day 1): Animals are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in the subsequent test.

  • Drug Administration: Test compounds (this compound, standard antidepressants, or vehicle) are administered at specified time points before the test session (e.g., 24h, 5h, and 1h prior to the test).

  • Test Session (Day 2): 24 hours after the pre-swim, the animals are placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the 5-minute session.

Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

cluster_day1 Day 1 cluster_drug Drug Administration cluster_day2 Day 2 PreSwim 15-min Pre-Swim Administer Administer Vehicle, This compound, or Standard PreSwim->Administer TestSwim 5-min Test Swim Administer->TestSwim Record Record Immobility TestSwim->Record

Forced Swim Test experimental workflow.

Conclusion

This compound presents a compelling profile as a potential antidepressant with a novel mechanism of action targeting both dopaminergic and serotonergic systems. Preclinical data from the forced swim test supports its antidepressant-like efficacy. However, the absence of direct, head-to-head comparative studies with standard antidepressants like SSRIs and TCAs is a significant gap in the current literature. Future research should focus on conducting such direct comparisons to unequivocally establish this compound's position in the landscape of antidepressant therapies. The detailed protocols and comparative data in this guide are intended to provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

A Comparative Guide to Roxindole and Clozapine: A Profile of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the atypical antipsychotics roxindole and clozapine. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacodynamic, preclinical, and clinical profiles, supported by experimental data and methodologies.

Introduction

Clozapine, introduced in the 1970s, is the archetypal atypical antipsychotic and remains the gold standard for treatment-resistant schizophrenia due to its superior efficacy.[1][2] However, its use is limited by a significant side-effect profile, including the risk of life-threatening agranulocytosis.[2][3] this compound (EMD-49980) is an investigational compound initially developed for schizophrenia.[4] While it demonstrated only modest antipsychotic effects in clinical trials, it revealed a unique pharmacological profile with potent antidepressant and anxiolytic properties.[4] Although this compound was never marketed, its distinct mechanism provides a valuable contrast to clozapine, illuminating different approaches to modulating dopaminergic and serotonergic systems.[4]

Pharmacodynamic Profile: Receptor Binding Affinities

The fundamental differences in the mechanisms of this compound and clozapine are evident in their distinct receptor binding profiles. Clozapine is a broad-spectrum antagonist, interacting with numerous neurotransmitter receptors, whereas this compound exhibits a more focused profile as a potent agonist at key dopamine and serotonin receptor subtypes.[4][5][6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor This compound (Ki, nM) Clozapine (Ki, nM) Predominant Action (this compound) Predominant Action (Clozapine)
Dopamine D₂ 2.82[4] 160[6] Partial Agonist[4] Antagonist[5]
Dopamine D₃ 1.17[4] N/A Partial Agonist[4] Antagonist[5]
Dopamine D₄ 5.89[4] 24[6] Agonist[4] Antagonist[5]
Serotonin 5-HT₁A 0.380[4] Partial Agonist Activity[7] Agonist[4][8] Partial Agonist[7]
Serotonin 5-HT₂A Antagonist Activity Reported[4] 5.4[6] Antagonist[4] Antagonist[9]
Serotonin Transporter (SERT) 1.4 (IC₅₀)[4] N/A Reuptake Inhibitor[4] N/A
Histamine H₁ N/A 1.1[6] N/A Antagonist[6]
Adrenergic α₁A N/A 1.6[6] N/A Antagonist[6]
Muscarinic M₁ N/A 6.2[6] N/A Antagonist[6]

Mechanism of Action and Signaling Pathways

This compound: A Dopamine Autoreceptor Agonist

This compound's primary mechanism is characterized by its action as a potent partial agonist at D₂ and D₃ dopamine receptors, with a preferential effect on presynaptic autoreceptors.[4][10] Agonism at these autoreceptors inhibits dopamine synthesis and release, reducing overall dopaminergic neurotransmission in hyperactive pathways like the mesolimbic system. This is believed to underlie its antipsychotic potential. Simultaneously, its potent 5-HT₁A receptor agonism and serotonin reuptake inhibition contribute to antidepressant and anxiolytic effects.[4][8]

roxindole_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_serotonergic Serotonergic Neuron / Synapse Roxindole_pre This compound D2_Auto D₂/D₃ Autoreceptor Roxindole_pre->D2_Auto Agonist DA_synthesis Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) D2_Auto->DA_synthesis Inhibits (-) DA_release Dopamine Release D2_Auto->DA_release Inhibits (-) Roxindole_sero This compound SERT SERT Roxindole_sero->SERT Inhibits (-) FiveHT1A 5-HT₁A Receptor Roxindole_sero->FiveHT1A Agonist

Caption: Proposed signaling pathway for this compound.
Clozapine: A Multi-Receptor Antagonist

Clozapine's "atypical" profile stems from its relatively weak antagonism of D₂ receptors combined with potent antagonism of 5-HT₂A serotonin receptors.[6][11] This high 5-HT₂A/D₂ binding ratio is a hallmark of many second-generation antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and efficacy against negative symptoms.[6][12] Its therapeutic effects are complemented by its antagonism of numerous other receptors, including adrenergic, cholinergic, and histaminergic receptors, which also contribute significantly to its complex side-effect profile.[5][9]

clozapine_pathway cluster_postsynaptic Postsynaptic Neuron cluster_inputs Clozapine Clozapine D2_Post D₂ Receptor Clozapine->D2_Post Antagonist (-) FiveHT2A 5-HT₂A Receptor Clozapine->FiveHT2A Antagonist (-) H1 H₁ Receptor Clozapine->H1 Antagonist (-) M1 M₁ Receptor Clozapine->M1 Antagonist (-) Alpha1 α₁ Receptor Clozapine->Alpha1 Antagonist (-) Signal Downstream Signaling D2_Post->Signal FiveHT2A->Signal H1->Signal M1->Signal Alpha1->Signal DA Dopamine DA->D2_Post Sero Serotonin Sero->FiveHT2A Hist Histamine Hist->H1 ACh Acetylcholine ACh->M1 NE Norepinephrine NE->Alpha1

Caption: Proposed multi-receptor signaling for Clozapine.

Preclinical and Clinical Comparative Profile

Preclinical studies highlighted this compound's antipsychotic-like potential, as it inhibited behaviors induced by dopamine agonists like apomorphine.[10] Notably, it did so without inducing catalepsy, a preclinical indicator of EPS liability, distinguishing it from typical antipsychotics like haloperidol.[10]

Clinically, the profiles of the two drugs diverge significantly. Clozapine is uniquely effective in patients who do not respond to other antipsychotics and has been shown to reduce suicidal behavior.[13][14] this compound's efficacy in schizophrenia was modest, leading to the discontinuation of its development for this indication.[4]

Table 2: Comparative Clinical Characteristics

Feature This compound Clozapine
Primary Indication Investigational (Depression, Schizophrenia)[4] Treatment-Resistant Schizophrenia[3]
Efficacy (Positive Symptoms) Modest[4] High (Superior in TRS)[2]
Efficacy (Negative Symptoms) Not established Moderate-to-High[7]
Extrapyramidal Symptoms (EPS) Low risk (preclinically)[10] Very low risk[3]
Weight Gain / Metabolic Effects Not well-established High risk[1][15]
Agranulocytosis Risk Not reported Significant (requires monitoring)[3]
Prolactin Elevation Lowers prolactin[8] Little to no elevation[6]

| Other Notable Effects | Antidepressant & Anxiolytic[4] | Anti-suicidal, Sedation, Sialorrhea[3][13] |

Experimental Protocols: Radioligand Binding Assay

To determine the receptor binding affinities listed in Table 1, a competitive radioligand binding assay is a standard experimental method.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound or clozapine) for a specific target receptor (e.g., Dopamine D₂).

Methodology:

  • Tissue/Cell Preparation: Membranes are prepared from cells or tissues engineered to express a high density of the target receptor (e.g., CHO cells expressing human D₂ receptors).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors), known to bind with high affinity to the target, is incubated with the prepared membranes.

  • Competition: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (the "competitor").

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes and the bound ligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor drug. An IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare cell membranes expressing target receptor e1 Incubate membranes, radioligand, and test compound together p1->e1 p2 Prepare radioligand and varying concentrations of test compound p2->e1 e2 Separate bound from unbound ligand via vacuum filtration e1->e2 e3 Measure radioactivity on filters using scintillation counting e2->e3 a1 Plot % inhibition vs. compound concentration e3->a1 a2 Calculate IC₅₀ from competition curve a1->a2 a3 Calculate Ki using Cheng-Prusoff equation a2->a3

Caption: Workflow for a competitive radioligand binding assay.

Summary and Conclusion

This compound and clozapine represent two distinct pharmacological approaches within the class of atypical antipsychotics.

  • Clozapine is a multi-receptor antagonist with a complex profile that confers superior efficacy in treatment-resistant schizophrenia, albeit with a significant burden of adverse effects requiring careful patient monitoring.[2][9] Its mechanism, centered on a high 5-HT₂A to D₂ receptor antagonism ratio, has been foundational to the development of other second-generation antipsychotics.[6]

  • This compound , in contrast, is a selective D₂/D₃ autoreceptor agonist and 5-HT₁A agonist.[4] This mechanism, aimed at reducing dopaminergic activity presynaptically, proved to have only modest antipsychotic efficacy. However, its potent serotonergic actions highlighted its potential as an antidepressant or anxiolytic.[4]

The comparison underscores the complexity of treating psychotic disorders and the diverse ways in which the dopaminergic and serotonergic systems can be modulated. While clozapine remains a critical, if challenging, therapeutic option, the unique profile of investigational drugs like this compound provides valuable insights for the future development of novel psychotropic agents.

References

Roxindole's Affinity for D3 Receptors: A Comparative Analysis with Other Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Roxindole, a compound with potential antidepressant and antipsychotic properties, demonstrates a high affinity for the human dopamine D3 receptor.[1][2][3] This guide provides a comparative analysis of this compound's D3 receptor binding affinity against other well-established dopamine agonists, supported by experimental data from in vitro studies. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on this compound's D3 receptor binding profile.

Comparative Binding Affinity at the D3 Receptor

The binding affinity of a compound to a receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value signifies a higher binding affinity. The following table summarizes the D3 receptor binding affinities for this compound and other prominent dopamine agonists.

CompoundD3 Receptor Affinity (Ki in nM)D3 Receptor Affinity (pKi)Species
This compound 1.178.93[1]Human
Pramipexole0.5 - 0.97-Human[4][5][6][7]
Rotigotine0.71-Human[8][9][10]
Ropinirole~2.98.54[11][12]Human

Note: The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.

Based on the available data, this compound exhibits a high affinity for the D3 receptor, comparable to that of other established dopamine agonists like Pramipexole and Rotigotine. Specifically, its affinity is in the low nanomolar range, indicating potent interaction with this receptor subtype.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is commonly achieved through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting the dopamine D3 receptor.

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the dopamine D3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the D3 receptor, such as [³H]-Spiperone or [³H]-7-OH-DPAT.

  • Test Compound: The compound for which the affinity is to be determined (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D3 receptor ligand (e.g., Haloperidol or Spiperone) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl₂, CaCl₂, and NaCl, with a physiological pH.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

Procedure:

  • Incubation Setup: A series of reaction tubes are prepared. Each tube contains:

    • A fixed concentration of the radioligand.

    • A fixed amount of cell membranes expressing the D3 receptor.

    • Varying concentrations of the test compound.

    • Control tubes are included for total binding (no test compound) and non-specific binding (high concentration of a non-labeled ligand).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare Assay Components: - D3 Receptor Membranes - Radioligand - Test Compound incubate Incubate Components (Allow Binding Equilibrium) prep->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Competitive Radioligand Binding Assay Workflow

G cluster_pathway Dopamine D3 Receptor Signaling Cascade (Gi/o-coupled) agonist Dopamine Agonist (e.g., this compound) receptor D3 Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Dopamine D3 Receptor Signaling Cascade

References

Cross-validation of Roxindole's effects in different animal models of depression.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of Roxindole's efficacy in established animal models of depression, benchmarked against traditional antidepressant classes.

This compound, a compound with a unique pharmacological profile, has demonstrated potential antidepressant effects in various preclinical studies. This guide provides a detailed comparison of this compound's performance in key animal models of depression—the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (UCMS) model—against established antidepressant drug classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

Mechanism of Action: A Dual Approach

This compound's antidepressant-like effects are attributed to its distinct mechanism of action, primarily acting as a dopamine D2/D3 receptor agonist and a serotonin 5-HT1A receptor agonist.[1][2] This dual activity on both the dopaminergic and serotonergic systems distinguishes it from traditional antidepressants that primarily target serotonin or norepinephrine reuptake.[2]

Performance in Animal Models of Depression

The efficacy of potential antidepressants is commonly evaluated in a battery of behavioral tests in rodents that model different aspects of depressive-like states.

Forced Swim Test (FST) & Tail Suspension Test (TST)

Both the FST and TST are widely used to screen for antidepressant activity by measuring the duration of immobility in rodents subjected to an inescapable stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.

This compound's Efficacy:

Studies have shown that this compound significantly reduces immobility time in the forced swimming test in rats.[3] While direct comparative studies with specific SSRIs or TCAs in the same experiment are limited, the available data suggests a profile consistent with that of clinically effective antidepressants.

Comparative Performance of Antidepressant Classes:

To provide a framework for comparison, the following table summarizes the typical effects of SSRIs and TCAs in the FST and TST based on the broader scientific literature.

Antidepressant ClassAnimal ModelTypical Effect on Immobility TimeReferences
This compound Forced Swim TestReduced [3]
Tail Suspension TestNot explicitly found in searches
SSRIs (e.g., Fluoxetine) Forced Swim TestReduced [4][5][6]
Tail Suspension TestReduced [7][8]
TCAs (e.g., Imipramine) Forced Swim TestReduced [4]
Tail Suspension TestReduced [8][9]

Experimental Workflow for Forced Swim and Tail Suspension Tests

G cluster_acclimation Acclimation cluster_drug_admin Drug Administration cluster_testing Behavioral Testing cluster_fst Forced Swim Test cluster_tst Tail Suspension Test acclimate Acclimation to housing conditions (1 week) drug Administration of this compound, Vehicle, or Comparator acclimate->drug fst_place Place animal in water-filled cylinder drug->fst_place tst_suspend Suspend animal by the tail drug->tst_suspend fst_record Record behavior for 6 minutes fst_place->fst_record fst_analyze Analyze immobility time fst_record->fst_analyze tst_record Record behavior for 6 minutes tst_suspend->tst_record tst_analyze Analyze immobility time tst_record->tst_analyze G cluster_baseline Baseline cluster_ucms UCMS Protocol (several weeks) cluster_treatment Treatment cluster_outcome Outcome Measurement baseline_sucrose Baseline Sucrose Preference Test stressors Exposure to a variety of mild, unpredictable stressors baseline_sucrose->stressors drug_admin Chronic administration of this compound, Vehicle, or Comparator stressors->drug_admin final_sucrose Final Sucrose Preference Test drug_admin->final_sucrose G This compound This compound D2R Dopamine D2 Receptor This compound->D2R agonist Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Neuronal survival, Plasticity) CREB->Gene regulates G This compound This compound HT1AR Serotonin 5-HT1A Receptor This compound->HT1AR agonist Gi Gi HT1AR->Gi activates ERK ERK/MAPK Pathway HT1AR->ERK activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates BDNF BDNF Expression (Neurogenesis, Synaptic Plasticity) CREB->BDNF regulates

References

A Comparative Guide to Novel Roxindole Analogs: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel Roxindole analogs, focusing on their synthesis and biological performance as potent ligands for serotonin and dopamine receptors. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of next-generation therapeutics targeting neuropsychiatric disorders.

Comparative Biological Data of Indolebutylpiperazine Analogs

The following table summarizes the in vitro biological data for a series of indolebutylpiperazine analogs, which serve as structural surrogates for novel this compound analogs. The data highlights the impact of substitutions on the indole ring on binding affinity for the 5-HT1A receptor and the serotonin transporter (SERT), as well as functional activity at the 5-HT1A receptor.

CompoundIndole R5 Substitution5-HT1A Receptor Affinity (Ki, nM)SERT Affinity (Ki, nM)5-HT1A Functional Activity (EC50, nM) [% Intrinsic Activity]
This compound (Reference) -OH0.37[1]-Partial Agonist
Analog 1 -H2.51501.8 [85%]
Analog 2 -F0.8250.7 [90%]
Analog 3 -Cl1.2181.1 [88%]
Analog 4 -Br1.5151.3 [87%]
Analog 5 -CN0.53.20.4 [95%]
Analog 6 -OCH33.11202.5 [82%]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for specific receptor targets.

Protocol for Dopamine D2 and 5-HT1A Receptor Binding:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptors are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: For D2 receptors, [3H]Spiperone is commonly used. For 5-HT1A receptors, [3H]8-OH-DPAT is a standard choice.

  • Incubation: In a 96-well plate, the membrane preparation is incubated with the radioligand and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol for D2, buspirone for 5-HT1A).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) by agonists.

Protocol for 5-HT1A Receptor Agonist Activity:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, containing 10 µM GDP.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS. Basal binding is determined in the absence of any agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • Filtration and Counting: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect), which is often expressed as a percentage of the response to a standard full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for the evaluation of novel this compound analogs.

experimental_workflow Experimental Workflow for this compound Analog Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Design of Novel This compound Analogs synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization binding Radioligand Binding Assays (D2, 5-HT1A, etc.) characterization->binding functional [35S]GTPγS Functional Assays (Agonist/Antagonist Activity) binding->functional in_vivo In Vivo Behavioral Models (e.g., Forced Swim Test) functional->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel this compound analogs.

D2_receptor_signaling Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx

Caption: Simplified signaling cascade of the Gi/o-coupled Dopamine D2 receptor.

HT1A_receptor_signaling Serotonin 5-HT1A Receptor Signaling Pathway Serotonin Serotonin / Agonist HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi Gi/o Protein HT1AR->Gi activates AC Adenylate Cyclase Gi->AC inhibits ERK ERK/MAPK Pathway Gi->ERK activates PI3K PI3K/Akt Pathway Gi->PI3K activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Activity Decreased Neuronal Firing PKA->Neuronal_Activity ERK->Neuronal_Activity PI3K->Neuronal_Activity

Caption: Key signaling pathways activated by the 5-HT1A receptor.

References

Validating the selectivity of Roxindole for dopamine autoreceptors over postsynaptic receptors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of roxindole's selectivity for presynaptic dopamine autoreceptors over postsynaptic receptors. By examining key experimental data and comparing its pharmacological profile with other dopamine agonists, this document aims to offer an objective resource for researchers in neuropharmacology and drug development.

Executive Summary

This compound, a compound with a complex pharmacological profile, has been investigated for its potential as a selective dopamine autoreceptor agonist. The evidence, drawn from in vitro receptor binding and functional assays, as well as in vivo behavioral studies, suggests a preferential action at presynaptic D2-like receptors, particularly the D3 and D2S isoforms, which are predominantly located presynaptically. This selectivity, however, is not absolute, and its activity at other dopamine and serotonin receptors contributes to its overall pharmacological effect. This guide will delve into the experimental data that substantiates these claims and provide a comparative analysis with other relevant dopamine agonists.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and comparator dopamine agonists at various dopamine receptor subtypes.

Table 1: Comparative Binding Affinities (pKi) of Dopamine Agonists at Human Dopamine Receptor Subtypes

CompoundD2SD2LD3D4Reference
This compound 8.55-8.938.23[1]
Talipexole-----
Pramipexole-----
Ropinirole-----
Quinpirole----[1]

Note: '-' indicates data not available in the cited literature. pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Comparative Functional Potencies (pEC50) and Efficacies (Emax) of Dopamine Agonists in [35S]GTPγS Binding Assays at Human Dopamine Receptor Subtypes

CompoundReceptorpEC50Emax (% of Dopamine)Reference
This compound hD2S7.8810.5[1]
hD39.2330.0[1]
hD47.6935.1[1]
QuinpirolehD2S-132[1]
hD3-67.4[1]
hD4-66.3[1]

Note: '-' indicates data not available in the cited literature. pEC50 is the negative logarithm of the half-maximal effective concentration. Emax represents the maximal effect of the drug as a percentage of the maximal effect of dopamine.

Experimental Evidence for Autoreceptor Selectivity

In Vitro Evidence: Receptor Binding and Functional Assays

Studies utilizing recombinant human dopamine receptors have provided critical insights into this compound's selectivity profile. Newman-Tancredi and colleagues (1999) demonstrated that this compound exhibits a high affinity for both D2 (short isoform, predominantly presynaptic) and D3 receptors, with pKi values of 8.55 and 8.93, respectively[1]. In functional [35S]GTPγS binding assays, this compound was found to be over 20-fold more potent at stimulating D3 receptors compared to D2 or D4 receptors[1].

Crucially, at the D2S receptor, this compound acted as a very weak partial agonist, with a maximal effect (Emax) of only 10.5% compared to dopamine[1]. In contrast, it displayed more pronounced partial agonism at D3 and D4 receptors[1]. Furthermore, this compound potently blocked dopamine-stimulated [35S]GTPγS binding at hD2 receptors, indicating antagonistic properties at this receptor when a full agonist is present[1]. This profile of high-affinity binding coupled with low intrinsic activity at D2S autoreceptors and potent D3 receptor activation is a hallmark of its autoreceptor-selective properties.

In Vivo Evidence: Behavioral Pharmacology

Behavioral studies in rodents provide further support for this compound's preferential action at dopamine autoreceptors. Research conducted by Maj and colleagues (1997) showed that this compound, at low doses, decreased locomotor activity in rats, a typical effect of dopamine autoreceptor agonists that leads to reduced dopamine release. Importantly, unlike non-selective dopamine agonists, this compound did not induce stereotyped behaviors, which are mediated by postsynaptic D2 receptor stimulation.

A key finding was the comparison with talipexole, another dopamine autoreceptor agonist. While talipexole induced stereotyped behavior when co-administered with a D1 agonist (SKF 38393), indicating postsynaptic D2 receptor activation, this compound did not produce this effect[2]. This suggests that this compound has a greater selectivity for presynaptic autoreceptors over postsynaptic D2 receptors in a functional, in vivo context[2]. Furthermore, this compound antagonized the behavioral effects of amphetamine and apomorphine without inducing catalepsy, a side effect associated with strong postsynaptic D2 receptor blockade.

Experimental Protocols

Radioligand Binding Assays (Adapted from Newman-Tancredi et al., 1999)
  • Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for different human dopamine receptor subtypes.

  • Methodology:

    • Membranes from CHO cells stably expressing recombinant human D2S, D3, or D4 receptors were prepared.

    • Membranes were incubated with a specific radioligand (e.g., [3H]spiperone for D2/D3, [3H]YM-09151-2 for D4) at a concentration near its Kd.

    • Increasing concentrations of the test compound (this compound or comparators) were added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

    • After incubation, the membranes were filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

    • IC50 values (concentration of the drug that inhibits 50% of specific binding) were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays (Adapted from Newman-Tancredi et al., 1999)
  • Objective: To assess the functional potency (EC50) and efficacy (Emax) of this compound and comparator compounds at different human dopamine receptor subtypes.

  • Methodology:

    • Membranes from CHO cells expressing the dopamine receptor subtypes were incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.

    • Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • The reaction was terminated by rapid filtration.

    • The amount of [35S]GTPγS bound to the G-proteins was quantified by liquid scintillation counting.

    • Dose-response curves were generated to determine the pEC50 and Emax values for each compound. The Emax was expressed as a percentage of the maximal stimulation produced by dopamine.

In Vivo Behavioral Assays in Rodents (Adapted from Maj et al., 1997)
  • Objective: To evaluate the in vivo effects of this compound on behaviors associated with presynaptic and postsynaptic dopamine receptor activation.

  • Methodology:

    • Locomotor Activity: Rats or mice were placed in activity cages, and their spontaneous locomotor activity was measured after the administration of this compound or a vehicle. A decrease in activity at low doses is indicative of autoreceptor agonism.

    • Stereotyped Behavior: Animals were treated with this compound in combination with a D1 agonist (e.g., SKF 38393). The absence of stereotyped behaviors (e.g., sniffing, gnawing, licking) compared to a positive control (e.g., a non-selective D2 agonist) suggests a lack of significant postsynaptic D2 receptor stimulation.

    • Antagonism of Amphetamine/Apomorphine-induced Behaviors: The ability of this compound to block hyperactivity and stereotypy induced by indirect (amphetamine) or direct (apomorphine) dopamine agonists was assessed. This paradigm evaluates the functional antagonist properties of the compound at postsynaptic receptors.

Visualizing the Pathways and Workflows

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Autoreceptor D2 Autoreceptor (D2S/D3) D2_Autoreceptor->Dopamine_Release Inhibition Dopamine_Release->D2_Autoreceptor Feedback Postsynaptic_D2 Postsynaptic D2 Receptor (D2L) Dopamine_Release->Postsynaptic_D2 Roxindole_Pre This compound Roxindole_Pre->D2_Autoreceptor Agonist Signaling_Cascade Signaling Cascade Postsynaptic_D2->Signaling_Cascade Behavioral_Effects Behavioral Effects Signaling_Cascade->Behavioral_Effects Roxindole_Post This compound Roxindole_Post->Postsynaptic_D2 Weak Partial Agonist/ Antagonist

Caption: Dopamine signaling at the synapse and the sites of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Expression Recombinant Receptor Expression (D2S, D2L, D3, D4) Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay Receptor_Expression->Functional_Assay Affinity Binding Affinity (Ki) Binding_Assay->Affinity Potency_Efficacy Potency (EC50) & Efficacy (Emax) Functional_Assay->Potency_Efficacy Autoreceptor_Function Autoreceptor Function (↓ Locomotion) Affinity->Autoreceptor_Function Correlates to Postsynaptic_Function Postsynaptic Function (Stereotypy) Potency_Efficacy->Postsynaptic_Function Correlates to Animal_Model Rodent Model (Rats/Mice) Behavioral_Testing Behavioral Testing (Locomotion, Stereotypy) Animal_Model->Behavioral_Testing Behavioral_Testing->Autoreceptor_Function Behavioral_Testing->Postsynaptic_Function

Caption: Workflow for validating dopamine autoreceptor selectivity.

Conclusion

The available evidence strongly supports the characterization of this compound as a dopamine agonist with a notable selectivity for presynaptic autoreceptors over postsynaptic D2 receptors. This selectivity is primarily driven by its high affinity and functional potency at D3 receptors, coupled with its very low intrinsic activity at D2S autoreceptors. In vivo behavioral studies corroborate these findings, demonstrating a pharmacological profile consistent with preferential autoreceptor activation.

However, it is important to acknowledge the compound's additional serotonergic properties, which may contribute to its overall clinical effects. For a more definitive validation of its selectivity, future research should aim to directly compare the effects of this compound on dopamine release in specific brain regions using in vivo microdialysis, while simultaneously measuring a direct postsynaptic response, such as neuronal firing rates in target neurons. Such studies would provide a more complete and quantitative picture of this compound's functional selectivity in the complex environment of the central nervous system.

References

Safety Operating Guide

Proper Disposal of Roxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Roxindole, a potent dopamine autoreceptor agonist used in research.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound, as with many research chemicals, must adhere to institutional, local, and federal regulations. The following protocol is based on general best practices for chemical waste management in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Hazard Assessment : Determine if the this compound waste is considered hazardous. Since specific disposal guidelines for this compound are not widely published, it is prudent to manage it as a hazardous chemical waste. Unused or expired pure this compound, as well as solutions and contaminated materials (e.g., gloves, weigh boats, pipette tips), should be disposed of as chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous trash, sharps containers, and biohazardous waste. Incompatible chemicals should always be stored in separate waste containers to prevent dangerous reactions.

Step 2: Preparing for Disposal

  • Container Selection : Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The original container, if in good condition, is often a suitable choice. For solutions, plastic carboys are frequently used. Ensure the container has a secure, tight-fitting lid.

  • Labeling : Clearly label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date (the date the first drop of waste was added to the container).

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of material in case of a spill.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Step 4: Arranging for Final Disposal

  • Contact EHS : Once the waste container is full, or before the regulatory accumulation time limit is reached (this varies by jurisdiction, so consult your EHS office), contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

  • Waste Pickup Request : Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or calling the EHS office directly. Provide all necessary information from the waste label.

Important Considerations for Investigational Drugs:

For investigational drugs used in clinical research, all used and unused materials must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and any standards set by the study sponsor. Your institution's EHS office can provide guidance on these specific requirements.

Data for Disposal Decision-Making

While specific quantitative data for this compound's disposal parameters are not available in the provided search results, the following table outlines the critical information that researchers should seek from a substance's Safety Data Sheet (SDS) to ensure proper disposal.

ParameterImportance for DisposalWhere to Find in SDS
Physical State Determines the type of waste container and handling procedures.Section 9
pH (for solutions) Corrosivity is a key hazardous characteristic.Section 9
Flash Point Indicates flammability and the need for segregation from oxidizers.Section 9
Toxicity Data Determines if the waste is considered toxic and requires special handling.Section 11
Hazard Classification Provides a summary of the chemical's hazards (e.g., flammable, corrosive, toxic).Section 2
Incompatible Materials Crucial for segregating waste to prevent dangerous chemical reactions.Section 10

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

RoxindoleDisposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds treat_as_hazardous No SDS? Treat as Hazardous Chemical Waste consult_sds->treat_as_hazardous SDS Unavailable ppe Wear Appropriate PPE consult_sds->ppe SDS Available treat_as_hazardous->ppe segregate Segregate from Other Waste Streams ppe->segregate container Use Labeled, Compatible Waste Container segregate->container store_saa Store in Secondary Containment in SAA container->store_saa contact_ehs Container Full? Contact EHS for Pickup store_saa->contact_ehs contact_ehs->store_saa No pickup Schedule Waste Pickup with EHS contact_ehs->pickup Yes end End: Proper Disposal pickup->end

A flowchart for the proper disposal of this compound waste.

Safe Handling and Disposal of Roxindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent neuroactive compounds like Roxindole is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your laboratory's safety and research integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent psychoactive compound that requires careful handling to avoid exposure. The primary hazards associated with this compound include:

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes serious eye irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound in any form (solid or solution):

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact.
Eye Protection Chemical safety gogglesProtects eyes from splashes and dust.
Protective Clothing Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling the solid compound.Minimizes inhalation of airborne particles.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to ensure both personnel safety and experimental accuracy.

Weighing Solid this compound

Due to its potency and potential for aerosolization, weighing solid this compound requires specific precautions:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is decontaminated.

    • Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, and a pre-labeled container for the weighed compound.

    • Don appropriate PPE as outlined in the table above.

  • Procedure:

    • Perform all weighing operations within the certified chemical fume hood.

    • Use a dedicated, clean spatula for handling the compound.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper/boat on the analytical balance.

    • Once the desired weight is achieved, carefully transfer the powder to the pre-labeled container.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparation of Stock and Working Solutions

This compound hydrochloride is soluble in DMSO. The following protocol outlines the preparation of a stock solution and subsequent dilutions for experimental use.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure for 10 mM Stock Solution:

  • Calculation: The molecular weight of this compound hydrochloride is 382.93 g/mol . To prepare a 10 mM stock solution, you will need 3.829 mg of this compound hydrochloride per 1 mL of DMSO.

  • Dissolution:

    • In a chemical fume hood, weigh the required amount of this compound hydrochloride and place it in a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C, protected from light and under a nitrogen atmosphere for short-term storage (up to 1 month), or at -80°C for long-term storage (up to 6 months).[1]

Procedure for Preparing Working Solutions:

  • For in vitro assays: Dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium or buffer. Perform serial dilutions for concentration-response curves.

  • For in vivo studies: A common vehicle for this compound administration is a mixture of DMSO, PEG300, Tween-80, and saline.

    • To prepare a 1 mg/mL working solution, for example, you can dilute the DMSO stock solution with the vehicle components. A suggested protocol involves adding the DMSO stock to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to reach the final volume.

This compound Mechanism of Action

This compound is a multi-target compound, primarily acting as a potent dopamine D2-like receptor agonist, a 5-HT1A receptor agonist, and a serotonin reuptake inhibitor. This multifaceted activity contributes to its potential antidepressant and antipsychotic effects.

Roxindole_Mechanism_of_Action This compound This compound D2_Autoreceptor Dopamine D2 Autoreceptor This compound->D2_Autoreceptor Agonist SERT Serotonin Transporter (SERT) This compound->SERT Inhibitor HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Agonist Serotonin_Reuptake Serotonin Reuptake (Inhibited) This compound->Serotonin_Reuptake Blocks Dopamine_Release Dopamine Release (Decreased) D2_Autoreceptor->Dopamine_Release SERT->Serotonin_Reuptake Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) HT1A_Receptor->Adenylyl_Cyclase Neuronal_Activity Neuronal Activity (Modulated) Dopamine_Release->Neuronal_Activity Synaptic_Serotonin Synaptic Serotonin (Increased) Adenylyl_Cyclase->Neuronal_Activity Synaptic_Serotonin->Neuronal_Activity

Caption: this compound's multi-target mechanism of action.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental and personnel safety.

Storage
FormStorage ConditionDuration
Solid -20°C, protect from light, stored under nitrogenLong-term
Stock Solution (-80°C) -80°C, protect from light, stored under nitrogenUp to 6 months[1]
Stock Solution (-20°C) -20°C, protect from light, stored under nitrogenUp to 1 month[1]
Disposal

All this compound waste is considered hazardous and must be disposed of accordingly.

Operational Plan for Disposal:

  • Segregation:

    • Solid Waste: Unused this compound powder, contaminated weighing paper, gloves, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused stock and working solutions should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous materials.

  • Decontamination:

    • All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., DMSO followed by ethanol) and then wash thoroughly with laboratory detergent and water. The initial solvent rinses should be collected as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste containers must be sealed and disposed of through your institution's EHS program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves incineration by a licensed waste management facility.

By adhering to these guidelines, you can ensure a safe and efficient workflow when handling this compound, contributing to the integrity of your research and the safety of your laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.